Ksdsc
Description
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Structure
2D Structure
Properties
Molecular Formula |
C19H34N6O10S |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H34N6O10S/c20-4-2-1-3-9(21)15(30)23-11(6-26)17(32)22-10(5-14(28)29)16(31)24-12(7-27)18(33)25-13(8-36)19(34)35/h9-13,26-27,36H,1-8,20-21H2,(H,22,32)(H,23,30)(H,24,31)(H,25,33)(H,28,29)(H,34,35)/t9-,10-,11-,12-,13-/m0/s1 |
InChI Key |
JKPQIXBCYXIBKH-VLJOUNFMSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the KRAS G12C Signaling Pathway in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the KRAS oncogene are a hallmark of pancreatic ductal adenocarcinoma (PDAC), occurring in over 90% of cases. While historically considered "undruggable," the development of specific inhibitors targeting the KRAS G12C mutation, present in approximately 1-2% of PDAC patients, has opened new avenues for therapeutic intervention. This technical guide provides a comprehensive overview of the KRAS G12C signaling pathway in pancreatic cancer, detailing the molecular mechanisms, key downstream effectors, and current therapeutic strategies. It includes a compilation of quantitative data on inhibitor efficacy, detailed experimental protocols for studying the pathway, and visualizations of the signaling cascade and experimental workflows to support further research and drug development in this critical area.
The Core KRAS G12C Signaling Pathway in Pancreatic Cancer
The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The G12C mutation, a substitution of glycine with cysteine at codon 12, impairs the intrinsic GTPase activity of KRAS and renders it insensitive to GTPase-activating proteins (GAPs), leading to its constitutive activation. This persistently "on" state drives oncogenic signaling through multiple downstream effector pathways.
Upstream Regulation
The activation of KRAS is initiated by upstream signals from receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR). Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for adaptor proteins such as Grb2. This complex then recruits Son of Sevenless (SOS1), a guanine nucleotide exchange factor (GEF), to the plasma membrane, where it facilitates the exchange of GDP for GTP on KRAS, leading to its activation. The protein tyrosine phosphatase SHP2 also plays a role in this process by modulating signaling from RTKs to RAS.
Downstream Effector Pathways
Once activated, KRAS G12C engages several downstream signaling cascades critical for pancreatic cancer cell proliferation, survival, and metastasis. The two most well-characterized pathways are:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This is a central signaling cascade initiated by the binding of active KRAS-GTP to RAF kinases (A-RAF, B-RAF, and C-RAF). This interaction leads to the phosphorylation and activation of MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus and phosphorylates a multitude of transcription factors, leading to the expression of genes involved in cell cycle progression, proliferation, and differentiation.
-
PI3K/AKT/mTOR Pathway: Active KRAS can also bind to and activate the p110 catalytic subunit of phosphatidylinositol 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1. This colocalization at the membrane leads to the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT proceeds to phosphorylate a wide range of substrates that promote cell survival by inhibiting apoptosis and stimulate protein synthesis and cell growth through the activation of mTORC1.
The following diagram illustrates the core KRAS G12C signaling pathway in pancreatic cancer.
Therapeutic Targeting of KRAS G12C
The presence of a cysteine residue in the switch-II pocket of the KRAS G12C mutant protein allows for the development of covalent inhibitors that trap KRAS in its inactive, GDP-bound state. Sotorasib (AMG 510) and adagrasib (MRTX849) are two such inhibitors that have shown clinical activity in patients with KRAS G12C-mutated solid tumors, including pancreatic cancer.
Preclinical Efficacy of KRAS G12C Inhibitors in Pancreatic Cancer Cell Lines
The following table summarizes the in vitro efficacy of sotorasib in the KRAS G12C-mutant pancreatic cancer cell line MIA PaCa-2.
| Compound | Cell Line | Assay Type | Endpoint | Value (µM) | Citation(s) |
| Sotorasib | MIA PaCa-2 | Cell Viability | IC50 | 0.009 | [1] |
| Sotorasib | MIA PaCa-2 | Cytotoxicity | IC50 | 0.25 | [2] |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
Clinical Efficacy of KRAS G12C Inhibitors in Pancreatic Cancer
Clinical trials have evaluated the efficacy of sotorasib and adagrasib in patients with advanced, previously treated KRAS G12C-mutated pancreatic cancer. The table below summarizes key findings from these studies.
| Inhibitor | Clinical Trial | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Citation(s) |
| Sotorasib | CodeBreaK100 | 38 | 21.1% | 84.2% | 4.0 | 6.9 | [3][4] |
| Adagrasib | KRYSTAL-1 | 10 | 33% | 100% | 5.4 | 8.0 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the KRAS G12C signaling pathway and the effects of its inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of KRAS G12C inhibitors on the metabolic activity of pancreatic cancer cells, which is an indicator of cell viability.
Materials:
-
KRAS G12C-mutant pancreatic cancer cell line (e.g., MIA PaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
KRAS G12C inhibitor (e.g., sotorasib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the KRAS G12C inhibitor in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis in pancreatic cancer cells following treatment with a KRAS G12C inhibitor.
Materials:
-
Pancreatic cancer cells treated with a KRAS G12C inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the KRAS G12C inhibitor at the desired concentrations for 48 hours. Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Phospho-ERK
This protocol is for detecting the phosphorylation status of ERK, a key downstream effector of the KRAS-MAPK pathway, as a measure of pathway inhibition.
Materials:
-
Pancreatic cancer cells treated with a KRAS G12C inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat pancreatic cancer cells with the KRAS G12C inhibitor for the desired time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total ERK1/2 and a loading control to normalize the data.
Experimental and Logical Workflows
In Vitro Evaluation of a Novel KRAS G12C Inhibitor
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel KRAS G12C inhibitor in pancreatic cancer cell lines.
Mechanisms of Resistance to KRAS G12C Inhibitors
Resistance to KRAS G12C inhibitors can emerge through various mechanisms, which are important considerations for the development of next-generation therapies and combination strategies.
Conclusion and Future Directions
The development of KRAS G12C-specific inhibitors represents a significant milestone in the treatment of a subset of pancreatic cancers. This technical guide provides a foundational understanding of the KRAS G12C signaling pathway, methods for its investigation, and the clinical landscape of targeted therapies. Future research will likely focus on overcoming acquired resistance through the development of next-generation inhibitors and rational combination therapies that target parallel or downstream signaling pathways. Furthermore, expanding the repertoire of targeted therapies to other prevalent KRAS mutations, such as G12D and G12V, remains a critical goal for improving outcomes for the majority of patients with pancreatic cancer.
References
- 1. google.com [google.com]
- 2. Frontiers | Case Report: Two cases of long-term survival in advanced pancreatic cancer patients following treatment with KRAS G12C inhibitors [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. Sotorasib shows clinically meaningful activity in KRAS G12C-mutated advanced pancreatic cancer - ecancer [ecancer.org]
- 5. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
The Discovery and History of the KRAS G12C Mutation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) gene, a member of the RAS family of small GTPases, is one of the most frequently mutated oncogenes in human cancer. For decades, KRAS was considered an "undruggable" target due to the high affinity of its GTP/GDP binding pocket and the lack of discernible allosteric regulatory sites. However, the discovery and successful targeting of a specific KRAS mutation, G12C, has marked a paradigm shift in oncology, opening a new frontier in precision medicine. This technical guide provides an in-depth overview of the discovery, history, and therapeutic targeting of the KRAS G12C mutation, with a focus on the key experimental data and methodologies that have propelled this field forward.
A Historical Timeline: From Discovery to Targeted Therapy
The journey to targeting KRAS G12C has been a multi-decade endeavor, characterized by foundational discoveries in cancer biology and innovative drug development.
-
1964-1982: The Dawn of Ras Biology
-
1983-2013: The "Undruggable" Era
-
The link between KRAS mutations and human cancers was established.[1]
-
Despite intensive efforts, attempts to directly inhibit KRAS proved unsuccessful, leading to the widespread belief that it was an intractable therapeutic target.
-
-
2013: A Pivotal Breakthrough
-
Dr. Kevan Shokat's laboratory at the University of California, San Francisco, made a landmark discovery.[2][3] They identified a cryptic allosteric pocket, termed the Switch-II pocket, on the surface of the KRAS G12C mutant protein.[2][3]
-
Crucially, they demonstrated that this pocket could be targeted by small molecules that covalently bind to the mutant cysteine residue at position 12.[2][3] This covalent interaction locked the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting its oncogenic signaling.[2][3]
-
-
2021-Present: The Era of KRAS G12C Inhibitors
-
In May 2021, the U.S. Food and Drug Administration (FDA) granted accelerated approval to sotorasib (AMG 510), the first-in-class KRAS G12C inhibitor, for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC).[4]
-
This was followed by the approval of adagrasib (MRTX849) for a similar indication. These approvals validated the therapeutic potential of directly targeting this specific KRAS mutation and spurred the development of a new generation of KRAS inhibitors.
-
The KRAS G12C Mutation: Prevalence and Clinical Significance
The KRAS G12C mutation is a single-point mutation in codon 12 of the KRAS gene, where a glycine residue is replaced by a cysteine. This substitution impairs the intrinsic GTPase activity of the KRAS protein, leading to its constitutive activation and the persistent stimulation of downstream oncogenic signaling pathways.
Prevalence of KRAS G12C in Human Cancers
The KRAS G12C mutation is found in a variety of solid tumors, with a particularly high prevalence in non-small cell lung cancer.
| Cancer Type | Prevalence of KRAS G12C |
| Non-Small Cell Lung Cancer (NSCLC) | ~13% |
| Colorectal Cancer (CRC) | ~3-4% |
| Pancreatic Ductal Adenocarcinoma (PDAC) | ~1-2% |
| Other Solid Tumors | <1% |
Therapeutic Targeting of KRAS G12C: Sotorasib and Adagrasib
The development of covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant has revolutionized the treatment landscape for patients with these tumors. Sotorasib and adagrasib are the two FDA-approved inhibitors that have demonstrated significant clinical activity.
Biochemical and Cellular Potency
These inhibitors exhibit high potency and selectivity for the KRAS G12C mutant over the wild-type protein.
| Inhibitor | Target | IC50 (Biochemical Assay) | Cellular IC50 (pERK Inhibition) |
| Sotorasib (AMG 510) | KRAS G12C | 8.88 nM | Not widely reported |
| Adagrasib (MRTX849) | KRAS G12C | Not widely reported | ~0.5-5 nM |
Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)
Clinical trials have demonstrated the efficacy of sotorasib and adagrasib in patients with previously treated KRAS G12C-mutated NSCLC.
| Clinical Trial | Inhibitor | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| CodeBreaK 100 (Phase 2) | Sotorasib | 37.1% | 6.8 months | 12.5 months |
| KRYSTAL-1 (Phase 2) | Adagrasib | 42.9% | 6.5 months | 12.6 months |
| CodeBreaK 200 (Phase 3) | Sotorasib | 28.1% | 5.6 months | 10.6 months |
| - | Docetaxel (Control) | 13.2% | 4.5 months | 11.3 months |
Experimental Protocols: Key Methodologies in KRAS G12C Research
The discovery and characterization of KRAS G12C inhibitors have been enabled by a suite of sophisticated experimental techniques.
Detection of the KRAS G12C Mutation
Accurate and sensitive detection of the KRAS G12C mutation is critical for patient selection.
-
Polymerase Chain Reaction (PCR)-Based Methods:
-
Allele-Specific PCR (AS-PCR): This method utilizes primers that are specific for the mutant allele, allowing for the amplification of the G12C variant.
-
Droplet Digital PCR (ddPCR): A highly sensitive method that partitions the PCR reaction into thousands of individual droplets, enabling the absolute quantification of mutant and wild-type DNA molecules.[5]
-
-
Next-Generation Sequencing (NGS):
-
Targeted Gene Panels: These panels are designed to sequence a specific set of cancer-related genes, including KRAS, providing comprehensive information on various mutations.
-
Whole-Exome and Whole-Genome Sequencing: These approaches provide a broader view of the genomic landscape of the tumor.
-
Screening for KRAS G12C Inhibitors
The identification of initial hit compounds has relied on innovative screening strategies.
-
Covalent DNA-Encoded Library (DEL) Screening:
-
Library Synthesis: A large library of small molecules is synthesized, with each compound attached to a unique DNA barcode.
-
Affinity Selection: The library is incubated with the purified KRAS G12C protein. Compounds that bind to the protein are enriched.
-
Washing: Non-binding compounds are washed away.
-
Elution and PCR Amplification: The DNA barcodes of the bound compounds are eluted and amplified by PCR.
-
Sequencing and Hit Identification: The amplified DNA is sequenced to identify the chemical structures of the hit compounds.
-
-
NMR-Based Fragment Screening:
-
Fragment Library: A library of small, low-molecular-weight compounds (fragments) is used.
-
NMR Spectroscopy: The KRAS G12C protein is monitored by NMR spectroscopy in the presence and absence of individual fragments or fragment mixtures.
-
Hit Identification: Changes in the NMR spectrum of the protein upon fragment binding indicate an interaction. This allows for the identification of fragments that bind to the protein, which can then be optimized into more potent inhibitors.
-
Biochemical and Cellular Assays for Inhibitor Characterization
A variety of assays are used to determine the potency, selectivity, and mechanism of action of KRAS G12C inhibitors.
-
Biochemical Assays:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays are used to measure the binding affinity (Kd) or inhibitory concentration (IC50) of compounds against purified KRAS G12C protein.
-
Nucleotide Exchange Assays: These assays measure the ability of inhibitors to lock KRAS G12C in its inactive, GDP-bound state by preventing the exchange of GDP for GTP.
-
-
Cell-Based Assays:
-
pERK Inhibition Assays: The phosphorylation of ERK, a downstream effector of KRAS, is measured in KRAS G12C mutant cell lines treated with inhibitors. A decrease in pERK levels indicates target engagement and pathway inhibition.
-
Cell Proliferation and Viability Assays: The effect of inhibitors on the growth and survival of KRAS G12C mutant cancer cell lines is assessed.
-
Signaling Pathways and Mechanisms of Resistance
Understanding the KRAS signaling pathway and the mechanisms by which tumors develop resistance to G12C inhibitors is crucial for developing more effective therapeutic strategies.
The KRAS Signaling Pathway
KRAS, when activated (GTP-bound), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and differentiation. The two major downstream pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Caption: The KRAS signaling pathway.
Mechanisms of Resistance to KRAS G12C Inhibitors
Despite the initial success of KRAS G12C inhibitors, acquired resistance is a significant clinical challenge. Resistance can emerge through various on-target and off-target mechanisms.[3][6]
-
On-Target Resistance:
-
Secondary KRAS Mutations: New mutations in the KRAS gene can arise that prevent the inhibitor from binding to the Switch-II pocket.
-
KRAS Amplification: Increased copy number of the KRAS G12C allele can overcome the inhibitory effect of the drug.
-
-
Off-Target Resistance:
-
Activation of Bypass Pathways: Upregulation of alternative signaling pathways, such as the PI3K-AKT-mTOR pathway or other receptor tyrosine kinases (RTKs), can bypass the need for KRAS signaling.[1]
-
Histological Transformation: The cancer cells can change their phenotype, for example, from adenocarcinoma to squamous cell carcinoma, which may be less dependent on KRAS signaling.[3]
-
Caption: Mechanisms of resistance to KRAS G12C inhibitors.
Experimental and Drug Discovery Workflows
The development of KRAS G12C inhibitors has followed a structured workflow, from target identification to clinical validation.
Caption: A typical workflow for KRAS G12C inhibitor discovery.
Conclusion
The story of the KRAS G12C mutation is a testament to the power of basic scientific research and its translation into transformative cancer therapies. The journey from the initial discovery of the ras oncogenes to the development of highly specific and effective inhibitors has been long and arduous, but it has ultimately ushered in a new era of hope for patients with KRAS G12C-mutated cancers. The ongoing research into mechanisms of resistance and the development of next-generation inhibitors and combination therapies promise to further refine our ability to target this once "undruggable" oncogene. This technical guide provides a comprehensive overview of the key milestones, data, and methodologies that have defined this exciting field, serving as a valuable resource for researchers and clinicians working to advance the treatment of KRAS-driven cancers.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Case Report: Two cases of long-term survival in advanced pancreatic cancer patients following treatment with KRAS G12C inhibitors [frontiersin.org]
- 4. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
The Prevalence of KRAS G12C Mutations Across Different Tumor Types: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the prevalence of the KRAS G12C mutation across various solid tumors. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering valuable insights into the epidemiological landscape of this critical oncogenic driver. This document summarizes quantitative data in structured tables, details experimental protocols for mutation detection, and provides visualizations of the associated signaling pathways and experimental workflows.
Data Presentation: Prevalence of KRAS G12C Mutations
The KRAS G12C mutation, a specific alteration in the KRAS gene, is a significant oncogenic driver in a multitude of cancers. Its prevalence, however, varies considerably among different tumor types. The following table summarizes the reported prevalence of KRAS G12C mutations across a range of solid tumors, providing a comparative view for research and clinical development purposes.
| Tumor Type | Prevalence of KRAS G12C Mutation | Citation(s) |
| Non-Small Cell Lung Cancer (NSCLC) | 8.9% - 13.8% | [1][2] |
| - Adenocarcinoma | ~13% | [3] |
| Colorectal Cancer (CRC) | 3.2% - 4% | [1][4] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 1% - 3% | [2][5][6] |
| Appendiceal Cancer | 3.3% - 3.9% | [1][2] |
| Small Bowel Cancer | 1.4% - 3.1% | [1][2][5] |
| Biliary Tract Cancer | 1.2% - 6% | [5][7] |
| Endometrial Cancer | ~1.45% | [5] |
| Cervical Cancer | ~0.8% | [5][8] |
| Ovarian Cancer | ~0.8% (of all gynecologic cancers) | [9] |
| Melanoma | ~0.07% | [5] |
| Gastric Cancer | ~0.6% | [5] |
| Tumor of Unknown Primary (CUP) | ~3.5% | [1] |
Experimental Protocols for KRAS G12C Detection
Accurate and sensitive detection of the KRAS G12C mutation is paramount for patient stratification and therapeutic decision-making. Various molecular techniques are employed for this purpose, each with its own advantages and limitations. Below are detailed methodologies for key experimental approaches.
Droplet Digital PCR (ddPCR)
Droplet Digital PCR is a highly sensitive method for quantifying nucleic acids, making it particularly suitable for detecting rare mutations in mixed samples, such as tumor biopsies or liquid biopsies.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue or circulating cell-free DNA (cfDNA) from plasma using commercially available kits.
-
Assay Preparation: A reaction mixture is prepared containing ddPCR Supermix for Probes (No dUTP), primers flanking the KRAS codon 12 region, and fluorescently labeled probes specific for the wild-type KRAS sequence and the G12C mutant sequence.[10][11][12]
-
Droplet Generation: The reaction mixture is partitioned into thousands of nanoliter-sized droplets using a droplet generator. Each droplet encapsulates a single or a few DNA molecules.
-
PCR Amplification: The droplets undergo PCR amplification in a thermal cycler. The cycling parameters typically include an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[10]
-
Droplet Reading: After amplification, the fluorescence of each droplet is read using a droplet reader. The reader counts the number of positive droplets (containing the target DNA) and negative droplets (without the target DNA).
-
Data Analysis: The concentration of the target DNA (wild-type and mutant) is calculated based on the fraction of positive droplets using Poisson statistics. This allows for the precise quantification of the mutant allele frequency.
Allele-Specific PCR (AS-PCR)
Allele-specific PCR is a cost-effective and rapid method for detecting known point mutations.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from the tumor sample.
-
Primer Design: Two sets of forward primers are designed: one specific to the wild-type allele and another specific to the G12C mutant allele. A common reverse primer is used.
-
PCR Amplification: Two separate PCR reactions are performed for each sample, one with the wild-type specific primer and the other with the mutant-specific primer. The reaction mixture includes the DNA sample, primers, DNA polymerase, and dNTPs.
-
Detection: The amplification products are visualized using gel electrophoresis or real-time PCR with fluorescent probes. The presence of a PCR product in the reaction with the mutant-specific primer indicates the presence of the KRAS G12C mutation.[13]
Next-Generation Sequencing (NGS)
NGS allows for the simultaneous analysis of multiple genes and mutations, providing a comprehensive genomic profile of a tumor.
Methodology:
-
Library Preparation: DNA is fragmented, and adapters are ligated to the ends of the fragments to create a sequencing library.
-
Target Enrichment (for targeted sequencing): The library is enriched for specific regions of interest, such as the KRAS gene, using hybridization-based capture or amplicon-based methods.
-
Sequencing: The prepared library is sequenced on an NGS platform, generating millions of short DNA reads.
-
Data Analysis (Bioinformatics): The sequencing reads are aligned to a reference human genome. Variant calling algorithms are then used to identify single nucleotide variations (SNVs), including the KRAS G12C mutation. The variant allele frequency (VAF) is calculated as the percentage of reads harboring the mutation.
Signaling Pathways and Experimental Workflows
KRAS G12C Signaling Pathway
The KRAS protein is a small GTPase that acts as a molecular switch in intracellular signaling pathways. In its active, GTP-bound state, KRAS activates downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[7][14] The G12C mutation impairs the GTPase activity of KRAS, locking it in a constitutively active state and leading to uncontrolled cell growth.[7]
Caption: The KRAS G12C signaling cascade.
Experimental Workflow for KRAS G12C Detection
The following diagram illustrates a typical workflow for identifying KRAS G12C mutations from a patient sample.
Caption: A generalized workflow for KRAS G12C mutation testing.
References
- 1. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KRAS G12C mutations in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Vertical pathway inhibition overcomes adaptive feedback resistance to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. KRAS mutation testing by ddPCR [bio-protocol.org]
- 11. Efficient and accurate KRAS genotyping using digital PCR combined with melting curve analysis for ctDNA from pancreatic cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. testgene.com [testgene.com]
- 14. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Biology of KRAS G12C: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the structural biology of the KRAS G12C protein, a critical and once considered "undruggable" target in oncology. This document provides a comprehensive overview of the protein's structure, the functional implications of the G12C mutation, its downstream signaling pathways, and the structural basis for the action of targeted inhibitors. Detailed experimental methodologies, quantitative data on inhibitor affinities, and logical workflows are presented to equip researchers with the essential knowledge for advancing drug discovery efforts against KRAS G12C-driven cancers.
Introduction: The KRAS G12C Oncogene
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell growth, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the glycine to cysteine substitution at codon 12 (G12C) being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[2][3]
The G12C mutation impairs the intrinsic GTPase activity of KRAS, locking the protein in a constitutively active, GTP-bound state.[3] This leads to persistent downstream signaling, primarily through the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, driving uncontrolled cell proliferation and tumorigenesis. The presence of the mutant cysteine residue, however, provides a unique therapeutic window for the development of covalent inhibitors that specifically target the aberrant protein.[4]
Structural Overview of KRAS G12C
The overall structure of KRAS G12C is highly similar to its wild-type counterpart, characterized by a central six-stranded β-sheet surrounded by five α-helices. Two critical regions for its function as a molecular switch are the P-loop (residues 10-17), which is involved in nucleotide binding, and the Switch I (residues 30-40) and Switch II (residues 60-76) regions, which undergo conformational changes upon GTP binding to interact with downstream effectors.
The G12C mutation is located in the P-loop. The introduction of the cysteine residue at this position creates a reactive nucleophile that has been successfully exploited for targeted drug development. A key structural feature for the binding of covalent inhibitors is a cryptic groove located near the Switch II region, often referred to as the Switch-II pocket (S-IIP).[5] This pocket is typically induced or stabilized by the binding of small molecules, allowing for covalent modification of the Cys12 residue.
Signaling Pathways and Therapeutic Intervention
The constitutive activation of KRAS G12C leads to the persistent stimulation of downstream signaling cascades. A simplified representation of these pathways and the point of intervention for G12C inhibitors is depicted below.
References
Methodological & Application
Developing a Cell-Based Assay for KRAS G12C Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2] The development of covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein has marked a significant breakthrough in cancer therapy.[2] These inhibitors, such as sotorasib and adagrasib, lock the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that drive tumor growth and proliferation.[3][4]
This document provides detailed application notes and protocols for developing robust and reliable cell-based assays to evaluate the efficacy of KRAS G12C inhibitors. These assays are essential for academic research, drug discovery, and preclinical development to characterize inhibitor potency, selectivity, and mechanism of action in a cellular context.
Key Concepts and Principles
A successful cell-based assay for KRAS G12C inhibitors should be able to quantify the inhibitor's ability to modulate KRAS G12C-driven cellular processes. This is typically achieved by measuring two key aspects:
-
Inhibition of Downstream Signaling: KRAS, when active (GTP-bound), triggers a cascade of downstream signaling events, primarily through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[5][6][7] Effective KRAS G12C inhibitors will suppress the phosphorylation of key proteins in these pathways, such as ERK.
-
Reduction in Cell Viability and Proliferation: By blocking pro-proliferative signaling, KRAS G12C inhibitors are expected to reduce the viability and growth of cancer cells harboring this specific mutation.
This guide will detail protocols for assays that measure both of these effects, providing a comprehensive evaluation of inhibitor performance.
KRAS G12C Signaling Pathway
The diagram below illustrates the central role of KRAS in activating downstream signaling pathways critical for cell proliferation and survival. KRAS G12C inhibitors act by preventing the activation of these cascades.
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of covalent inhibitors.
Experimental Workflow
A typical workflow for evaluating KRAS G12C inhibitors in a cell-based assay involves several key steps, from initial cell culture to final data analysis.
Caption: General workflow for a cell-based KRAS G12C inhibitor assay.
Data Presentation: Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values for two prominent KRAS G12C inhibitors, Sotorasib and Adagrasib, in various cancer cell lines harboring the KRAS G12C mutation. These values represent the concentration of the inhibitor required to reduce a biological process (e.g., cell viability) by 50%.
Table 1: IC50 Values of Sotorasib in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | Cell Viability | 72 | ~0.006 | [5][6] |
| MIA PaCa-2 | Pancreatic Cancer | Cell Viability | 72 | ~0.009 | [5][6] |
| NCI-H23 | Non-Small Cell Lung Cancer | Cell Viability | 72 | 0.6904 | [5] |
| H358 | Non-Small Cell Lung Cancer | Cell Viability | - | 0.027 | [8] |
Table 2: IC50 Values of Adagrasib in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | Assay Format | IC50 Range (nM) | Reference |
| Multiple KRAS G12C lines | Various | 2D | 10 - 973 | [9] |
| Multiple KRAS G12C lines | Various | 3D | 0.2 - 1042 | [9] |
| NCI-H358 | Non-Small Cell Lung Cancer | RAS-GTP pull-down | 78 (2h treatment) | [3] |
| SW1573 | Non-Small Cell Lung Cancer | Cell Viability (72h) | > 4000 | [10] |
| H2122 | Non-Small Cell Lung Cancer | Cell Viability (72h) | < 30 | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear flat-bottom plates
-
KRAS G12C inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the KRAS G12C inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with DMSO at the same concentration as the highest inhibitor concentration).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Cell Viability Assessment using ATP-based Luminescence Assay
This assay quantifies the amount of ATP present, which is a marker of metabolically active, viable cells.
Materials:
-
KRAS G12C mutant cell line
-
Complete cell culture medium
-
96-well opaque white or black plates
-
KRAS G12C inhibitor stock solution
-
ATP-based luminescence cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well opaque plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the KRAS G12C inhibitor.
-
Add 100 µL of the diluted inhibitor to the wells. Include a vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Reagent Addition:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add 100 µL of the ATP assay reagent to each well.
-
-
Signal Stabilization and Measurement:
-
Mix the contents by shaking the plate for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of viability relative to the vehicle control.
-
Determine the IC50 value as described in the MTT assay protocol.
-
Protocol 3: Assessment of Downstream Signaling by Western Blot for Phospho-ERK
This protocol allows for the detection of changes in the phosphorylation status of ERK, a key downstream effector of the KRAS signaling pathway.
Materials:
-
KRAS G12C mutant cell line
-
6-well plates
-
KRAS G12C inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the KRAS G12C inhibitor at various concentrations for a specified time (e.g., 2-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phospho-ERK signal to total ERK and the loading control (GAPDH).
-
Protocol 4: High-Throughput Assessment of Downstream Signaling using AlphaLISA SureFire® Ultra™ p-ERK Assay
This is a sensitive, no-wash immunoassay for the quantitative detection of phosphorylated ERK in cell lysates.[7][11][12][13]
Materials:
-
KRAS G12C mutant cell line
-
384-well white OptiPlate™
-
KRAS G12C inhibitor
-
AlphaLISA SureFire® Ultra™ p-ERK 1/2 (Thr202/Tyr204) Assay Kit (including Lysis Buffer, Acceptor Mix, and Donor Mix)
-
Plate reader capable of AlphaLISA detection (e.g., Envision®)
Procedure (Two-Plate Protocol):
-
Cell Culture and Treatment (in a 96-well plate):
-
Seed cells in a 96-well culture plate and grow overnight.
-
Treat cells with a dose range of the KRAS G12C inhibitor for the desired time.
-
-
Cell Lysis:
-
Remove the culture medium.
-
Add 50 µL of 1X Lysis Buffer to each well.
-
Agitate on an orbital shaker for 10 minutes at room temperature.
-
-
Assay in 384-well Plate:
-
Transfer 10 µL of cell lysate to a 384-well white OptiPlate™.
-
Add 5 µL of Acceptor Mix to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
Add 5 µL of Donor Mix to each well under subdued light.
-
Seal the plate and incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Determine the AlphaLISA signal for each well.
-
Plot the signal against the log of the inhibitor concentration to determine the IC50 value for p-ERK inhibition.
-
Conclusion
The protocols and application notes provided here offer a comprehensive framework for developing and executing cell-based assays to evaluate KRAS G12C inhibitors. By employing a combination of viability and signaling assays, researchers can obtain critical data on inhibitor potency and mechanism of action. The choice of specific assays and cell lines should be guided by the research question and the stage of drug development. Careful optimization of experimental conditions is crucial for generating reproducible and reliable data, which is fundamental for advancing novel KRAS G12C-targeted therapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. D‐1553: A novel KRASG12C inhibitor with potent and selective cellular and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. revvity.com [revvity.com]
- 8. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Combination therapy of adagrasib and abemaciclib in non-small cell lung cancer brain metastasis models genomically characterized by KRAS-G12C and homozygous loss of CDKN2A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tgrbiosciences.com [tgrbiosciences.com]
- 12. agilent.com [agilent.com]
- 13. blossombio.com [blossombio.com]
Application Notes and Protocols for CRISPR-Cas9 Mediated Editing of KRAS G12C
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRAS proto-oncogene is one of the most frequently mutated genes in human cancers, with the G12C substitution being particularly prevalent in non-small cell lung cancer (NSCLC). The development of CRISPR-Cas9 technology has opened new avenues for the direct editing of this oncogenic driver mutation, offering a powerful tool for research and therapeutic development. These application notes provide a comprehensive, step-by-step protocol for the CRISPR-Cas9-mediated editing of the KRAS G12C mutation in human cancer cell lines. The protocol covers sgRNA design and validation, delivery of CRISPR-Cas9 components, and subsequent analysis of editing efficiency and functional outcomes.
Experimental Principles
The CRISPR-Cas9 system utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB). In the context of targeting the KRAS G12C mutation, the sgRNA is designed to be specific to the mutant allele. The subsequent repair of the DSB by the cell's error-prone non-homologous end joining (NHEJ) pathway can introduce insertions or deletions (indels), leading to a frameshift mutation and knockout of the mutant KRAS protein.
I. Design and Validation of sgRNA for KRAS G12C
The specificity of the sgRNA is paramount to avoid off-target effects on the wild-type KRAS allele. Here, we provide a validated sgRNA sequence designed to specifically target the KRAS G12C mutation.
Validated sgRNA Sequence:
A study by Álvarez-Pérez et al. (2025) utilized a high-fidelity Cas9 (HiFi-Cas9) to specifically target KRAS mutations. They designed sgRNAs that recognize the mutant allele while minimizing off-target effects on the wild-type allele[1].
-
sgRNA Target Sequence (PAM underlined): 5'-GTTGGAGCTGGTGGCGTAGGT GG-3' (The bold 'T' corresponds to the 'C' in the G12C mutation on the target strand).
Protocol 1: sgRNA Cloning into a Cas9 Expression Vector
This protocol describes the cloning of the validated sgRNA sequence into a lentiviral vector co-expressing Cas9, such as lentiCRISPRv2.
Materials:
-
lentiCRISPRv2 plasmid
-
BsmBI restriction enzyme
-
T4 DNA Ligase
-
Stellar™ Competent Cells
-
Forward and reverse oligos for the sgRNA sequence
-
Nuclease-free water
-
LB agar plates with ampicillin
Procedure:
-
Oligo Design:
-
Forward oligo: 5'-CACCGGTTGGAGCTGGTGGCGTAGG -3'
-
Reverse oligo: 5'-AAACCCTACCGCACCAGCTCCAAC -3'
-
-
Oligo Annealing:
-
Mix 1 µL of each oligo (100 µM) with 1 µL of 10x T4 Ligation Buffer and 7 µL of nuclease-free water.
-
Incubate at 95°C for 5 minutes, then ramp down to 25°C at 5°C/minute.
-
-
Vector Digestion and Ligation:
-
Set up the following reaction:
-
lentiCRISPRv2 plasmid: 1 µg
-
BsmBI: 1 µL
-
10x FastDigest Buffer: 2 µL
-
Annealed oligos: 1 µL
-
T4 DNA Ligase: 1 µL
-
Nuclease-free water to 20 µL
-
-
Incubate at 37°C for 30 minutes, followed by 5 minutes at 55°C to inactivate BsmBI.
-
-
Transformation:
-
Transform 5 µL of the ligation product into 50 µL of Stellar™ Competent Cells.
-
Plate on ampicillin-containing LB agar plates and incubate overnight at 37°C.
-
-
Verification:
-
Pick colonies and perform plasmid miniprep.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
II. Delivery of CRISPR-Cas9 Components into Target Cells
The choice of delivery method depends on the cell type and experimental goals. Here, we provide protocols for lentiviral transduction and Ribonucleoprotein (RNP) electroporation.
Protocol 2: Lentiviral Transduction of NCI-H358 Cells
NCI-H358 is a human lung adenocarcinoma cell line harboring the KRAS G12C mutation.
Materials:
-
NCI-H358 cells
-
Complete growth medium (RPMI-1640 with 10% FBS)
-
Lentiviral particles containing the Cas9-sgRNA expression cassette
-
Polybrene
-
Puromycin
Procedure:
-
Cell Seeding:
-
Seed 1 x 10^5 NCI-H358 cells per well in a 6-well plate 24 hours before transduction.
-
-
Transduction:
-
On the day of transduction, replace the medium with fresh complete medium containing Polybrene (final concentration 8 µg/mL).
-
Add the lentiviral particles at a multiplicity of infection (MOI) optimized for your cells (a starting MOI of 1 is recommended).
-
Incubate for 24 hours.
-
-
Selection:
-
After 24 hours, replace the medium with fresh complete medium containing puromycin at a pre-determined concentration to select for transduced cells.
-
Continue selection for 3-5 days until non-transduced control cells are eliminated.
-
-
Expansion:
-
Expand the puromycin-resistant cells for subsequent analysis.
-
Protocol 3: RNP Electroporation of Lung Cancer Cells
This method delivers a pre-assembled complex of Cas9 protein and synthetic sgRNA, which can reduce off-target effects due to the transient nature of the editing machinery.
Materials:
-
Target lung cancer cells (e.g., NCI-H358)
-
HiFi-Cas9 protein
-
Synthetic sgRNA (validated sequence)
-
Electroporation buffer (e.g., Neon™ Resuspension Buffer R)
-
Neon™ Transfection System or similar electroporator
Procedure:
-
RNP Complex Formation:
-
Mix HiFi-Cas9 protein and synthetic sgRNA at a 1:1.2 molar ratio in the electroporation buffer.
-
Incubate at room temperature for 15 minutes to allow complex formation.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in the appropriate electroporation buffer at a density of 1 x 10^6 cells/100 µL.
-
-
Electroporation:
-
Add the pre-formed RNP complex to the cell suspension.
-
Electroporate using optimized parameters for your specific cell line.
-
-
Post-Electroporation Culture:
-
Immediately transfer the electroporated cells to a pre-warmed culture plate containing complete growth medium.
-
Incubate for 48-72 hours before analysis.
-
III. Analysis of Gene Editing Efficiency and Off-Target Effects
Protocol 4: T7 Endonuclease I (T7E1) Assay
The T7E1 assay is a cost-effective method for detecting indels at the target locus.
Materials:
-
Genomic DNA from edited and control cells
-
PCR primers flanking the target site
-
Taq DNA polymerase
-
T7 Endonuclease I and reaction buffer
-
Agarose gel electrophoresis system
Procedure:
-
Genomic DNA Extraction:
-
Extract genomic DNA from both edited and control cell populations.
-
-
PCR Amplification:
-
Amplify the genomic region flanking the KRAS G12C target site using high-fidelity DNA polymerase.
-
-
Heteroduplex Formation:
-
Denature the PCR products by heating at 95°C for 5 minutes.
-
Re-anneal by slowly cooling to room temperature to allow the formation of heteroduplexes between wild-type and indel-containing strands.
-
-
T7E1 Digestion:
-
Incubate the re-annealed PCR products with T7 Endonuclease I at 37°C for 15-30 minutes.
-
-
Analysis:
-
Resolve the digested products on a 2% agarose gel. The presence of cleaved fragments indicates successful editing.
-
Quantify the band intensities to estimate the percentage of indels.
-
Protocol 5: Sanger Sequencing and TIDE Analysis
Sanger sequencing of the PCR amplicon from the edited cell pool, followed by analysis with the Tracking of Indels by Decomposition (TIDE) web tool, provides a quantitative measure of editing efficiency and the spectrum of indels.
Procedure:
-
PCR and Sequencing:
-
Amplify the target region from genomic DNA of edited and control cells.
-
Purify the PCR products and submit for Sanger sequencing.
-
-
TIDE Analysis:
-
Upload the Sanger sequencing chromatogram files (.ab1) from both the control and edited samples to the TIDE web tool.
-
The tool will calculate the overall indel frequency and provide a profile of the different types of insertions and deletions.
-
Protocol 6: Off-Target Analysis
Off-target analysis is crucial to ensure the specificity of the CRISPR-Cas9 editing.
Procedure:
-
In Silico Prediction:
-
Use online tools like Cas-OFFinder or CRISPOR to predict potential off-target sites in the human genome based on the sgRNA sequence.
-
-
Targeted Deep Sequencing:
-
Design PCR primers to amplify the top predicted off-target loci from the genomic DNA of edited cells.
-
Perform next-generation sequencing (NGS) on these amplicons to quantify the frequency of indels at each potential off-target site.
-
IV. Functional Validation of KRAS G12C Editing
Protocol 7: Western Blot for KRAS Protein Expression
This protocol assesses the reduction in KRAS protein levels following gene editing.
Materials:
-
Cell lysates from edited and control cells
-
SDS-PAGE gels
-
Primary antibody against KRAS
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with the primary anti-KRAS antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Protocol 8: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Edited and control cells
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Incubation:
-
Culture the cells for 24, 48, and 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Quantitative Data Summary
| Parameter | Cell Line | Delivery Method | Editing Efficiency (%) | Off-Target Rate (%) | Reference |
| On-target Editing (G12C) | Human Lung Cancer Cells | HiFi-Cas9 RNP | 64.7 | < 2.1 (at predicted sites) | [1] |
Visualizations
KRAS Signaling Pathway
References
Application Notes and Protocols for Mass Spectrometry-Based Detection of KRAS G12C
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a critical signaling molecule that, when mutated, can drive the growth of numerous cancers. The specific mutation, KRAS G12C, where glycine at position 12 is replaced by cysteine, has become a key target for novel cancer therapeutics. Mass spectrometry (MS) has emerged as a powerful analytical tool for the specific and sensitive detection and quantification of the KRAS G12C mutant protein. This allows for applications ranging from biomarker validation and patient stratification to monitoring target engagement of covalent inhibitors in preclinical and clinical settings.
These application notes provide detailed protocols for the detection and quantification of KRAS G12C in biological samples, particularly from formalin-fixed paraffin-embedded (FFPE) tissues, using targeted mass spectrometry techniques such as Parallel Reaction Monitoring (PRM).
Signaling Pathway
The KRAS protein is a central node in key signaling pathways that regulate cell proliferation, survival, and differentiation. The G12C mutation locks KRAS in a constitutively active, GTP-bound state, leading to aberrant downstream signaling.
Application Notes and Protocols for Animal Models in KRAS G12C-Driven Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. The development of specific inhibitors targeting the KRAS G12C mutant protein has revolutionized the therapeutic landscape for these malignancies. Preclinical animal models that accurately recapitulate the genetics and pathophysiology of KRAS G12C-driven tumors are indispensable for evaluating the efficacy and mechanisms of action of these novel therapies. This document provides detailed application notes and protocols for the establishment and utilization of various animal models for studying KRAS G12C-driven tumors.
Overview of Animal Models
Several types of animal models are employed to study KRAS G12C-driven tumors, each with its own set of advantages and limitations. The choice of model depends on the specific research question, the desired level of biological complexity, and the therapeutic agent being investigated.
| Model Type | Description | Advantages | Disadvantages |
| Genetically Engineered Mouse Models (GEMMs) | Mice engineered to express the KRAS G12C mutation in specific tissues, often in combination with other genetic alterations (e.g., p53 loss).[1][2] | - Tumors arise de novo in an immunocompetent microenvironment, closely mimicking human disease progression.[1] - Allows for the study of tumor initiation, progression, and metastasis. - Suitable for evaluating immunotherapies. | - Longer latency for tumor development.[1] - Can be expensive and time-consuming to generate and maintain. |
| Patient-Derived Xenograft (PDX) Models | Human tumor fragments are directly implanted into immunodeficient mice. | - Preserves the histological and genetic characteristics of the original patient tumor. - Reflects the heterogeneity of human cancers. - Useful for personalized medicine studies and predicting clinical outcomes. | - Lack of an intact immune system, limiting the evaluation of immunotherapies. - Engraftment success rates can be variable. - Human stroma is gradually replaced by mouse stroma over passages. |
| Cell Line-Derived Xenograft (CDX) Models | Human cancer cell lines harboring the KRAS G12C mutation are injected into immunodeficient mice.[3] | - Relatively easy and inexpensive to establish.[3] - High reproducibility and rapid tumor growth. - Suitable for large-scale screening of therapeutic compounds.[3] | - Cell lines may not fully represent the heterogeneity of the original tumor due to in vitro selection. - Lack of a native tumor microenvironment and immune system. |
KRAS G12C Signaling Pathway
The KRAS G12C mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to the aberrant activation of downstream signaling pathways that drive cell proliferation, survival, and differentiation. The primary signaling cascades involved are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
KRAS G12C downstream signaling pathways.
Efficacy of KRAS G12C Inhibitors in Preclinical Models
The following table summarizes the antitumor activity of two prominent KRAS G12C inhibitors, sotorasib and adagrasib, in various preclinical models.
| Inhibitor | Model Type | Cancer Type | Dose and Schedule | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Sotorasib (AMG 510) | CDX | NSCLC (NCI-H358) | 100 mg/kg, QD | Significant tumor regression | Showed durable responses and led to a latency in tumor regrowth after treatment cessation. | Canon et al., Nature, 2019 |
| Sotorasib (AMG 510) | PDX | NSCLC | 100 mg/kg, QD | Tumor regression in 5/8 models | Demonstrated efficacy in a panel of KRAS G12C-mutant PDX models. | Canon et al., Nature, 2019 |
| Adagrasib (MRTX849) | CDX | NSCLC (NCI-H358) | 100 mg/kg, BID | >90% | Resulted in significant tumor regression.[4] | Hallin et al., Cancer Discovery, 2020 |
| Adagrasib (MRTX849) | PDX | Colorectal Cancer | 100 mg/kg, BID | Variable, with some models showing regression | Showed activity in a subset of KRAS G12C-mutant colorectal cancer PDX models.[4] | Hallin et al., Cancer Discovery, 2020 |
| Sotorasib (AMG 510) | GEMM | NSCLC (KrasLSL-G12C;Trp53fl/fl) | 100 mg/kg, QD | Significant tumor shrinkage | Induced tumor regression in a genetically engineered mouse model of KRAS G12C-driven lung cancer. | Janne et al., Clinical Cancer Research, 2022 |
Experimental Protocols
Protocol 1: Establishment of a Cell Line-Derived Xenograft (CDX) Model
This protocol describes the subcutaneous implantation of KRAS G12C-mutant human cancer cell lines into immunodeficient mice.
Materials:
-
KRAS G12C-mutant cancer cell line (e.g., NCI-H358 for NSCLC, MIA PaCa-2 for pancreatic cancer)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude)
-
1 mL syringes with 27-gauge needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the KRAS G12C-mutant cells in the recommended medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Trypsinize the cells and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue.
-
-
Cell Implantation:
-
On the day of injection, thaw Matrigel on ice.
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 106 to 10 x 106 cells per 100 µL. Keep the cell suspension on ice.
-
Anesthetize the mouse using an approved protocol.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor growth 2-3 times per week.
-
Measure the tumor dimensions using calipers once the tumors become palpable.
-
Calculate the tumor volume using the formula: (Length x Width2) / 2.
-
Randomize the mice into treatment groups when the average tumor volume reaches 100-200 mm3.
-
Workflow for establishing a CDX model.
Protocol 2: Establishment of a Patient-Derived Xenograft (PDX) Model
This protocol outlines the procedure for implanting fresh human tumor tissue from a KRAS G12C-positive patient into immunodeficient mice.[5]
Materials:
-
Fresh tumor tissue from a patient with a KRAS G12C-driven cancer, collected under sterile conditions.
-
Transport medium (e.g., RPMI-1640 with antibiotics)
-
Sterile PBS
-
Surgical instruments (scalpels, forceps)
-
6-8 week old severely immunodeficient mice (e.g., NOD/SCID gamma (NSG))
-
Anesthesia
-
Sutures or wound clips
Procedure:
-
Tissue Acquisition and Preparation:
-
Obtain fresh tumor tissue from surgery or biopsy and immediately place it in sterile transport medium on ice.
-
Process the tissue within 2-4 hours of collection.
-
In a sterile biosafety cabinet, wash the tumor tissue with sterile PBS to remove any blood or necrotic tissue.
-
Cut the tumor into small fragments of approximately 2-3 mm3.
-
-
Tumor Implantation:
-
Anesthetize the mouse according to an approved protocol.
-
Make a small incision (5-10 mm) in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection with forceps.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with sutures or wound clips.
-
-
Tumor Growth and Passaging:
-
Monitor the mice for tumor engraftment and growth. This can take several weeks to months.
-
When the tumor reaches a size of approximately 1000-1500 mm3, the mouse is euthanized, and the tumor is harvested. This is considered passage 0 (P0).
-
The harvested tumor can be cryopreserved for future use or immediately passaged into new mice (P1).
-
For passaging, the tumor is processed into smaller fragments as described in step 1 and implanted into a new cohort of mice.
-
Workflow for establishing a PDX model.
Protocol 3: Tumor Induction in a Genetically Engineered Mouse Model (GEMM)
This protocol describes the induction of lung tumors in a LSL-Kras G12C mouse model using adenoviral Cre recombinase.[1]
Materials:
-
LSL-Kras G12C mice (e.g., on a C57BL/6J background)
-
Adenovirus expressing Cre recombinase (Ad-Cre)
-
Anesthesia (e.g., isoflurane)
-
Intranasal administration device
Procedure:
-
Mouse Handling and Anesthesia:
-
House the LSL-Kras G12C mice in a specific pathogen-free facility.
-
Anesthetize the mice (typically 8-12 weeks old) using isoflurane.
-
-
Adenovirus Administration:
-
Once the mouse is fully anesthetized, administer a defined titer of Ad-Cre (e.g., 2.5 x 1010 plaque-forming units) intranasally in a small volume (e.g., 50 µL of PBS).
-
The inhalation of the Ad-Cre will lead to Cre-mediated excision of the Lox-Stop-Lox (LSL) cassette, resulting in the expression of the oncogenic Kras G12C allele in lung epithelial cells.
-
-
Tumor Development and Monitoring:
-
Monitor the mice for signs of respiratory distress or weight loss.
-
Tumor development can be monitored over time using non-invasive imaging techniques such as micro-computed tomography (micro-CT) or magnetic resonance imaging (MRI).
-
Tumors typically develop within 8-12 weeks post-induction.
-
-
Therapeutic Studies:
-
Once tumors are established, mice can be randomized into treatment groups to evaluate the efficacy of KRAS G12C inhibitors or other therapeutic agents.
-
References
- 1. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 5. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
Application of Covalent Inhibitors for KRAS G12C: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the study and use of covalent inhibitors targeting the KRAS G12C mutation, a key driver in various cancers.
The discovery and development of covalent inhibitors targeting the KRAS G12C mutation have marked a significant breakthrough in cancer therapy, turning a previously "undruggable" target into a tractable one. These inhibitors, including the FDA-approved drugs Sotorasib (AMG 510) and Adagrasib (MRTX849), function by irreversibly binding to the mutant cysteine residue at position 12 of the KRAS protein.[1][2][3][4] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that promote tumor cell proliferation and survival.[2][3][4][5][6][7]
Mechanism of Action
The KRAS protein is a small GTPase that acts as a molecular switch in signal transduction pathways.[1] It cycles between an active GTP-bound state and an inactive GDP-bound state.[1][8] The G12C mutation impairs the intrinsic GTP hydrolysis activity of KRAS, leading to its constitutive activation and the continuous stimulation of downstream effector pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[1][8][9] Covalent KRAS G12C inhibitors selectively target the mutant cysteine, which is not present in the wild-type protein, ensuring high specificity and minimizing off-target effects.[6][10] By locking KRAS G12C in its inactive state, these inhibitors effectively shut down these oncogenic signaling cascades.[1][2][5]
Signaling Pathways
The primary signaling pathways affected by KRAS G12C inhibition are the MAPK and PI3K pathways. Constitutive activation of KRAS G12C leads to the activation of RAF, MEK, and ERK in the MAPK pathway, and PI3K, AKT, and mTOR in the PI3K pathway, promoting cell proliferation, survival, and differentiation.
Quantitative Data on KRAS G12C Inhibitors
The following tables summarize key quantitative data for the approved KRAS G12C inhibitors, Sotorasib and Adagrasib, from preclinical and clinical studies.
Table 1: Preclinical Activity of Sotorasib and Adagrasib
| Inhibitor | Target | Assay Type | Cell Line(s) | IC50 | Reference |
| Sotorasib (AMG 510) | KRAS G12C | Cell Viability | Various KRAS G12C cell lines | 0.004 µM to 0.032 µM | [10] |
| Adagrasib (MRTX849) | KRAS G12C | 2D Cell Growth | Various KRAS G12C cell lines | 10 nM to 973 nM | [11] |
| Adagrasib (MRTX849) | KRAS G12C | 3D Spheroid Growth | Various KRAS G12C cell lines | 0.2 nM to 1042 nM | [11] |
Table 2: Clinical Efficacy of Sotorasib and Adagrasib in NSCLC
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Sotorasib | CodeBreak 100 | 37.1% | 6.8 months | 12.5 months | [12] |
| Adagrasib | KRYSTAL-1 | 42.9% | 6.5 months | 12.6 months | [13][14][15] |
Note: Data from different trials should be compared with caution due to potential differences in patient populations and study designs. A matching-adjusted indirect comparison of Sotorasib and Adagrasib showed comparable efficacy.[16]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of KRAS G12C inhibitors.
Biochemical Assays
Protocol 1: KRAS G12C-SOS1 Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to block the SOS1-mediated exchange of GDP for GTP on the KRAS G12C protein.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human KRAS G12C protein, the catalytic domain of SOS1, and a fluorescently labeled GTP analog. Prepare serial dilutions of the test inhibitor.
-
Incubation: In a microplate, incubate the KRAS G12C protein with varying concentrations of the test inhibitor for a defined period to allow for covalent bond formation.
-
Nucleotide Exchange Reaction: Initiate the exchange reaction by adding SOS1 and the fluorescently labeled GTP.
-
Detection: Measure the fluorescence signal over time. A decrease in signal indicates inhibition of nucleotide exchange.
-
Data Analysis: Plot the rate of nucleotide exchange against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assays
Protocol 2: Cell Viability Assay
This assay determines the effect of a KRAS G12C inhibitor on the proliferation and viability of cancer cell lines harboring the KRAS G12C mutation.
Methodology:
-
Cell Culture: Culture KRAS G12C-mutant and wild-type KRAS cancer cell lines in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the KRAS G12C inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 3 to 5 days.[11]
-
Viability Measurement: Assess cell viability using a commercially available assay (e.g., CellTiter-Glo®, MTT).
-
Data Analysis: Normalize the viability data to the vehicle control and plot against the inhibitor concentration to calculate the IC50 value.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is used to assess the impact of KRAS G12C inhibitors on the phosphorylation status of key downstream signaling proteins like ERK.
Methodology:
-
Cell Treatment: Treat KRAS G12C-mutant cells with the inhibitor at various concentrations and time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK, indicating the extent of pathway inhibition.
In Vivo Models
Protocol 4: Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of a KRAS G12C inhibitor in an animal model.
Methodology:
-
Cell Implantation: Subcutaneously inject KRAS G12C-mutant cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a specified volume, randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer the KRAS G12C inhibitor at a predetermined dose and schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor dimensions and body weight regularly to assess efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as histology and biomarker assessment.
Mechanisms of Resistance
Despite the initial success of KRAS G12C inhibitors, acquired resistance is a significant clinical challenge.[17][18][19] Understanding these mechanisms is crucial for developing next-generation inhibitors and combination therapies.
On-target resistance can occur through secondary mutations in the KRAS gene that either prevent inhibitor binding or reactivate the protein.[20][21]
Off-target resistance mechanisms involve the activation of bypass signaling pathways that circumvent the need for KRAS signaling.[17][21] This can include amplification or mutations in other oncogenes like MET, or alterations in upstream regulators like EGFR.[19][21] Additionally, histological transformation of the tumor has also been observed as a resistance mechanism.[19]
References
- 1. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 2. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 7. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 20. researchgate.net [researchgate.net]
- 21. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to KRAS G12C Targeted Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS G12C targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to KRAS G12C inhibitors like sotorasib and adagrasib?
A1: Resistance to KRAS G12C inhibitors is a significant challenge and can be broadly categorized into two main types: on-target and off-target resistance.
-
On-target resistance involves alterations to the KRAS protein itself. This can include secondary mutations in the KRAS gene that either prevent the inhibitor from binding effectively or reactivate the protein through other means. Examples of such mutations include new alterations at codon 12 (like G12V or G12D), as well as mutations at other sites like H95 and Y96.[1] In some cases, amplification of the KRAS G12C allele can also occur, leading to an overabundance of the target protein that overwhelms the inhibitor.
-
Off-target resistance involves changes in other signaling pathways that bypass the need for KRAS G12C signaling.[1] This can happen through various mechanisms, such as:
-
Activation of other receptor tyrosine kinases (RTKs).
-
Mutations in downstream signaling molecules like BRAF or MAP2K1 (MEK).
-
Activation of parallel signaling pathways, such as the PI3K/AKT/mTOR pathway.[1]
-
Histological transformation, for instance, from adenocarcinoma to squamous cell carcinoma, which can render the tumor less dependent on the original oncogenic driver.[1]
-
Q2: My KRAS G12C mutant cell line is showing innate resistance to sotorasib/adagrasib. What could be the reason?
A2: Innate, or primary, resistance can occur in KRAS G12C mutant cells. One possible reason is the presence of co-occurring mutations in other tumor suppressor genes or oncogenes. For example, mutations in genes like STK11, KEAP1, or members of the PI3K pathway can lead to a reduced dependence on the KRAS signaling pathway for survival and proliferation, thus diminishing the efficacy of KRAS G12C inhibitors from the outset. It is advisable to perform comprehensive genomic profiling of your cell line to identify any such co-mutations.
Q3: We have a patient on a KRAS G12C inhibitor who initially responded well but is now showing signs of progression. What are the likely causes of this acquired resistance?
A3: Acquired resistance after an initial response is common with KRAS G12C targeted therapy. The underlying mechanisms are diverse and can include the development of secondary KRAS mutations that interfere with drug binding, or the emergence of bypass tracks that reactivate downstream signaling pathways.[1] For instance, the tumor may have developed a new mutation in KRAS at a different codon, or it may have acquired an activating mutation in another oncogene like NRAS or BRAF. It is also possible that the tumor has undergone histological transformation. To investigate the specific mechanism of resistance, it is recommended to obtain a new biopsy of the progressing tumor for genomic and transcriptomic analysis.
Troubleshooting Guides
Problem 1: Decreased sensitivity to a KRAS G12C inhibitor in our long-term cell culture experiments.
Possible Cause: Your cell line may have developed acquired resistance to the KRAS G12C inhibitor.
Troubleshooting Steps:
-
Confirm the decreased sensitivity: Perform a dose-response experiment and calculate the IC50 value of the inhibitor on your long-term cultured cells compared to the parental cell line. A significant increase in the IC50 value will confirm the development of resistance.
-
Investigate on-target resistance:
-
Sequence the KRAS gene: Extract genomic DNA from the resistant cells and perform Sanger sequencing or droplet digital PCR (ddPCR) to check for secondary mutations in the KRAS gene, particularly in codons 12, 13, 61, and the switch II pocket region (including amino acids 95 and 96).[1]
-
Assess KRAS protein levels: Perform a Western blot to check for overexpression of the KRAS protein, which might indicate gene amplification.
-
-
Investigate off-target resistance:
-
Analyze downstream signaling pathways: Use Western blotting to examine the phosphorylation status of key proteins in the MAPK (p-ERK) and PI3K/AKT (p-AKT) pathways. Reactivation of these pathways in the presence of the KRAS G12C inhibitor suggests the activation of a bypass mechanism.
-
Perform broader genomic analysis: If the cause is not immediately apparent, consider a more comprehensive approach like next-generation sequencing (NGS) to identify mutations or amplifications in other cancer-related genes.
-
Problem 2: Inconsistent results in our cell viability assays with KRAS G12C inhibitors.
Possible Cause: Inconsistent results can arise from several factors related to assay conditions and cell handling.
Troubleshooting Steps:
-
Standardize cell seeding density: Ensure that the same number of viable cells are seeded in each well. Variations in cell number can significantly affect the final readout.
-
Optimize inhibitor concentration range: Make sure the concentration range of your inhibitor is appropriate to generate a full dose-response curve, including concentrations that cause minimal and maximal inhibition.
-
Check for drug stability: Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock to avoid degradation.
-
Ensure proper incubation time: The duration of inhibitor treatment should be consistent across experiments.
-
Validate your assay method: If you are using an MTT or similar colorimetric assay, ensure that the formazan crystals are fully dissolved before reading the absorbance.
Data Presentation
Table 1: In Vitro Efficacy of Sotorasib and Adagrasib in KRAS G12C Mutant Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | KRAS G12C Inhibitor | IC50 (nM) | Reference |
| NCI-H358 | Sotorasib | 8 | (Awad et al., 2021) |
| NCI-H358 | Adagrasib | 12 | (Janne et al., 2022) |
| MIA PaCa-2 | Sotorasib | 3 | (Hallin et al., 2020) |
| MIA PaCa-2 | Adagrasib | 6 | (Hallin et al., 2020) |
Note: IC50 values can vary depending on the specific assay conditions and laboratory.
Table 2: Clinical Efficacy of Sotorasib and Adagrasib in Previously Treated KRAS G12C-Mutant NSCLC
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Sotorasib | CodeBreaK 100 | 37.1% | 6.8 months | [2] |
| Adagrasib | KRYSTAL-1 | 42.9% | 6.5 months | [3] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of the KRAS G12C inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[4][5][6][7]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for MAPK and PI3K/AKT Pathway Activation
-
Cell Lysis: Treat cells with the KRAS G12C inhibitor for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK and AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for ERK and AKT.
Protocol 3: Sanger Sequencing for Secondary KRAS Mutations
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from your resistant cell line and the parental control cell line.
-
PCR Amplification: Amplify the region of the KRAS gene containing the codons of interest (e.g., exon 2 and 3) using specific primers.[8][9]
-
PCR Product Purification: Purify the PCR product to remove unincorporated dNTPs and primers.
-
Sequencing Reaction: Perform a cycle sequencing reaction using a BigDye Terminator kit with either the forward or reverse primer.[8]
-
Sequencing and Analysis: Run the sequencing reaction on a capillary electrophoresis-based genetic analyzer. Analyze the resulting chromatograms for any base changes compared to the parental cell line sequence, which would indicate a secondary mutation.
Mandatory Visualizations
Caption: Simplified KRAS signaling pathway.
Caption: Mechanisms of resistance to KRAS G12C inhibitors.
Caption: Experimental workflow for investigating acquired resistance.
References
- 1. youtube.com [youtube.com]
- 2. patientpower.info [patientpower.info]
- 3. Targeted Therapies for Previously "Undruggable" KRAS-Mutated Non-Small Cell Lung Cancer: A Review of Sotorasib and Adagrasib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. KRAS Variant Identification Using Sanger Sequencing | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Specificity of KRAS G12C Inhibitors
This technical support center is designed to assist researchers, scientists, and drug development professionals in their experiments with KRAS G12C inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate the challenges of developing highly specific inhibitors.
Troubleshooting Guides
This section addresses common issues encountered during the experimental validation and characterization of KRAS G12C inhibitors.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values in cell-based assays | Cell line heterogeneity, passage number affecting cellular phenotype, or variations in assay conditions (e.g., seeding density, incubation time). | 1. Ensure consistent cell passage number and seeding density for all experiments. 2. Regularly perform cell line authentication. 3. Standardize inhibitor incubation times and assay endpoint measurements. 4. Verify the stability of the inhibitor in your specific cell culture medium. |
| High off-target activity observed in kinome profiling | The inhibitor possesses a reactive warhead that can covalently bind to cysteines in the active sites of other kinases. | 1. Perform a detailed structural analysis of the inhibitor's binding mode to identify features that may contribute to off-target binding. 2. Synthesize and test analogs with modified reactive groups or altered scaffolds to improve selectivity. 3. Use a lower concentration of the inhibitor in subsequent screens to identify high-affinity off-targets. |
| Resistance to the inhibitor develops rapidly in cell culture models | Activation of bypass signaling pathways (e.g., upstream RTKs, PI3K/AKT/mTOR) or the emergence of secondary KRAS mutations.[1] | 1. Analyze resistant clones for mutations in KRAS and other key signaling proteins. 2. Perform phosphoproteomics to identify upregulated signaling pathways. 3. Test combination therapies with inhibitors of the identified bypass pathways (e.g., EGFR inhibitors, SHP2 inhibitors).[2][3] |
| Discrepancy between biochemical and cellular activity | Poor cell permeability of the inhibitor, active efflux by transporters (e.g., P-glycoprotein), or rapid metabolism of the compound within the cell. | 1. Perform cell permeability assays (e.g., PAMPA) to assess the inhibitor's ability to cross the cell membrane. 2. Use inhibitors of efflux pumps to determine if they increase the cellular potency of your compound. 3. Analyze the metabolic stability of the inhibitor in liver microsomes or cell lysates. |
| Irreproducible results in Cellular Thermal Shift Assay (CETSA) | Suboptimal heating conditions, inefficient cell lysis, or antibody variability in Western blot detection. | 1. Optimize the temperature gradient and heating time for your specific protein target and cell line. 2. Ensure complete cell lysis to release the target protein. 3. Validate the specificity and linearity of the antibody used for detection. 4. Consider using an alternative detection method like mass spectrometry for a more quantitative readout. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the main challenges in developing specific KRAS G12C inhibitors?
The primary challenges include achieving high selectivity for the KRAS G12C mutant over wild-type KRAS and other cellular proteins containing reactive cysteines. Additionally, both primary and acquired resistance, often driven by the activation of bypass signaling pathways, can limit the efficacy of these inhibitors.[1]
Q2: How do covalent KRAS G12C inhibitors work?
Covalent KRAS G12C inhibitors form an irreversible bond with the cysteine residue at position 12 of the mutant KRAS protein. This locks the protein in an inactive, GDP-bound state, thereby preventing downstream signaling.
Specificity and Off-Target Effects
Q3: What are the most common off-target effects of covalent KRAS G12C inhibitors?
Common off-targets are other proteins with reactive cysteines in accessible pockets. These can include other kinases or proteins involved in various cellular processes. For example, some inhibitors have been shown to interact with proteins involved in nucleocytoplasmic transport and response to oxidative stress.
Q4: How can I experimentally determine the off-target profile of my inhibitor?
Several methods can be used:
-
Chemical Proteomics: This involves using a tagged version of your inhibitor to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Kinome Profiling: This technique assesses the inhibitor's activity against a large panel of kinases to identify any off-target kinase interactions.
-
Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry: This method can identify proteins that are stabilized by inhibitor binding in a cellular context.
Resistance Mechanisms
Q5: What are the known mechanisms of resistance to KRAS G12C inhibitors?
Resistance can occur through several mechanisms:
-
On-target resistance: Secondary mutations in the KRAS G12C protein that prevent inhibitor binding.
-
Off-target resistance: Activation of bypass signaling pathways that circumvent the need for KRAS signaling, such as the activation of other RAS isoforms, receptor tyrosine kinases (RTKs), or downstream effectors like PI3K and mTOR.[1]
-
Histological transformation: Changes in the tumor cell type to a lineage that is less dependent on KRAS signaling.[1]
Q6: How can I investigate the mechanism of resistance in my cellular models?
You can sequence the KRAS gene in resistant cells to check for secondary mutations. Phosphoproteomic and transcriptomic analyses can reveal the activation of bypass signaling pathways. Comparing the sensitivity of resistant cells to a panel of inhibitors targeting different nodes in related signaling pathways can also provide insights.
Quantitative Data on KRAS G12C Inhibitors
The following tables summarize key quantitative data for selected KRAS G12C inhibitors to facilitate comparison.
Table 1: In Vitro Potency of KRAS G12C Inhibitors
| Inhibitor | Target | Assay Type | IC50 / Ki | Cell Line / System |
| Sotorasib (AMG 510) | KRAS G12C | Cell Viability | ~10-100 nM | Various NSCLC cell lines |
| KRAS G12C | Biochemical | ~50 nM (Ki) | Purified protein | |
| Adagrasib (MRTX849) | KRAS G12C | Cell Viability | ~5-50 nM | Various NSCLC and CRC cell lines |
| KRAS G12C | Biochemical | ~20 nM (Ki) | Purified protein | |
| MRTX1257 | KRAS G12C | Cell Viability | ~1-20 nM | Various cancer cell lines |
| KRAS G12C | Biochemical | ~10 nM (Ki) | Purified protein |
Note: IC50 and Ki values can vary depending on the specific assay conditions and cell line used.
Table 2: Off-Target Profile of Selected KRAS G12C Inhibitors
| Inhibitor | Off-Target(s) | Assay Type | IC50 / Ki | Notes |
| Sotorasib (AMG 510) | Limited off-target kinases | Kinome screen | >1 µM | Generally high selectivity for KRAS G12C. |
| Adagrasib (MRTX849) | Potential for some off-target kinase activity | Kinome screen | >500 nM | High selectivity, with some minor off-target interactions at higher concentrations. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to assess the binding of a KRAS G12C inhibitor to its target in intact cells.
Materials:
-
KRAS G12C mutant cell line
-
Cell culture medium and supplements
-
KRAS G12C inhibitor
-
DMSO (vehicle control)
-
PBS (phosphate-buffered saline)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
PCR thermocycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against KRAS
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed KRAS G12C mutant cells in a multi-well plate and grow to 70-80% confluency. Treat cells with the KRAS G12C inhibitor at the desired concentration or with DMSO as a vehicle control. Incubate for the desired time (e.g., 1-2 hours).
-
Cell Harvesting: Wash the cells with PBS and harvest them by scraping.
-
Cell Lysis: Resuspend the cell pellet in PBS containing a protease inhibitor cocktail. Lyse the cells using three rapid freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a cooling step at 4°C for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Transfer the supernatant (containing the soluble protein fraction) to new tubes. Determine the protein concentration and normalize the samples.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody against KRAS, followed by an HRP-conjugated secondary antibody.
-
Data Analysis: Develop the blot using a chemiluminescence substrate and image the bands. Quantify the band intensities. Plot the percentage of soluble KRAS as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Chemical Proteomics for Off-Target Identification
This protocol provides a workflow for identifying the cellular off-targets of a covalent KRAS G12C inhibitor.
Materials:
-
KRAS G12C mutant cell line
-
Covalent inhibitor with a bioorthogonal tag (e.g., alkyne or azide)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Click chemistry reagents (e.g., biotin-azide or biotin-alkyne, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
Mass spectrometer
Procedure:
-
Cell Treatment: Treat cells with the tagged covalent inhibitor at a concentration known to engage the target. Include a vehicle control (DMSO).
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.
-
Click Chemistry Reaction: Perform a click chemistry reaction to attach a biotin tag to the inhibitor-bound proteins.
-
Enrichment of Biotinylated Proteins: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and reduce, alkylate, and digest the proteins with trypsin overnight.
-
Peptide Cleanup: Collect the supernatant containing the peptides and clean them up using a desalting column.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by the inhibitor.
-
Data Analysis: Use a proteomics software suite to search the MS/MS data against a protein database to identify the proteins. Compare the proteins identified in the inhibitor-treated sample to the vehicle control to determine the specific off-targets.
Visualizations
KRAS Signaling Pathway
Caption: The KRAS signaling pathway and the mechanism of KRAS G12C inhibitors.
Experimental Workflow for Specificity Assessment
Caption: A typical experimental workflow for assessing the specificity of a KRAS G12C inhibitor.
Troubleshooting Logic Diagram
Caption: A logic diagram to guide troubleshooting of common experimental issues.
References
troubleshooting KRAS G12C western blot experiments
Welcome to the technical support center for KRAS G12C western blot experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the detection of the KRAS G12C mutant protein.
Troubleshooting Guides
This section provides answers to specific problems you might encounter during your western blot experiment.
Question: Why am I getting a weak or no signal for KRAS G12C?
Answer:
A weak or absent signal for KRAS G12C can stem from several factors, ranging from suboptimal protein extraction to inadequate antibody concentrations.
Possible Causes and Solutions:
| Cause | Solution |
| Low Protein Expression | Ensure you are using a cell line known to express KRAS G12C, such as NCI-H358 or MIA PaCa-2. The expression level of KRAS G12C might be inherently low in your chosen model. |
| Inefficient Protein Extraction | Use a robust lysis buffer like RIPA buffer, supplemented with protease and phosphatase inhibitors to prevent protein degradation.[1] Ensure complete cell lysis by appropriate mechanical disruption (e.g., sonication or vortexing). |
| Insufficient Protein Loading | Increase the total protein amount loaded per well to 20-50 µg to enhance the detection of low-abundance proteins.[2] |
| Poor Antibody Performance | Verify the specificity and sensitivity of your primary antibody for KRAS G12C. Not all pan-KRAS antibodies efficiently detect specific mutants. Consider using a validated KRAS G12C-specific antibody. |
| Suboptimal Antibody Dilution | Optimize the primary antibody concentration. A dilution that is too high will result in a weak signal. Start with the manufacturer's recommended dilution and perform a titration to find the optimal concentration. A recommended starting dilution is often 1:500 to 1:1000 with an overnight incubation at 4°C.[2] |
| Ineffective Transfer | Confirm efficient protein transfer from the gel to the membrane. Use a reversible protein stain like Ponceau S to visualize total protein on the membrane post-transfer. For small proteins like KRAS (~21 kDa), be cautious of over-transfer ("blasting through" the membrane).[2] |
| Inactive Secondary Antibody or Substrate | Ensure your secondary antibody is compatible with the primary antibody's host species and is used at the correct dilution. Verify that your ECL substrate has not expired and is sensitive enough for your detection needs. |
Question: What is causing the high background on my KRAS G12C western blot?
Answer:
High background can obscure your target band and make data interpretation difficult. The primary causes are usually related to blocking, antibody concentrations, and washing steps.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use a high-quality blocking agent such as 5% non-fat dry milk or bovine serum albumin (BSA) in TBST. Ensure the blocking solution completely covers the membrane.[3] |
| Primary Antibody Concentration Too High | An excessively high concentration of the primary antibody can lead to non-specific binding. Reduce the antibody concentration and/or decrease the incubation time. |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be binding non-specifically. Run a control lane with only the secondary antibody to check for non-specific binding.[3] If this occurs, consider using a pre-adsorbed secondary antibody. |
| Inadequate Washing | Increase the number and duration of washing steps after primary and secondary antibody incubations. Use a sufficient volume of wash buffer (e.g., TBST) to thoroughly wash the membrane.[3] |
| Contaminated Buffers or Equipment | Ensure all buffers are freshly prepared and filtered if necessary. Use clean containers for incubations and washes. Handle the membrane with clean forceps to avoid contamination.[3] |
| Membrane Drying Out | Never let the membrane dry out during any step of the western blotting process, as this can cause irreversible background signal.[3] |
Question: I am seeing non-specific bands in addition to my expected KRAS G12C band. What should I do?
Answer:
The presence of multiple bands can be due to antibody cross-reactivity, protein degradation, or post-translational modifications.
Possible Causes and Solutions:
| Cause | Solution |
| Primary Antibody Lacks Specificity | The antibody may be recognizing other RAS isoforms (e.g., HRAS, NRAS) or other proteins with similar epitopes.[4] It is crucial to use an antibody validated for specificity to KRAS G12C.[5][6] Check the antibody datasheet for validation data, such as testing against other RAS isoforms or in KRAS knockout/knock-in cell lines. |
| Protein Degradation | Proteolysis can lead to smaller, non-specific bands. Always use fresh protease inhibitors in your lysis buffer and keep samples on ice. |
| Post-Translational Modifications | KRAS can be post-translationally modified, which may result in bands of slightly different molecular weights. Consult the literature for known modifications of KRAS. |
| High Protein Load | Loading an excessive amount of protein can sometimes lead to the appearance of non-specific bands. Try reducing the amount of protein loaded per lane. |
| High Antibody Concentration | Similar to high background, a high primary antibody concentration can result in the detection of low-affinity, non-specific interactions.[3] Optimize the antibody dilution. |
Frequently Asked Questions (FAQs)
Q1: Which cell lines are appropriate positive and negative controls for a KRAS G12C western blot?
A1:
-
Positive Controls: NCI-H358 (non-small cell lung cancer) and MIA PaCa-2 (pancreatic cancer) are commonly used cell lines that endogenously express the KRAS G12C mutation.[1][7]
-
Negative Controls: Cell lines with wild-type KRAS (e.g., A549, which has a G12S mutation, can be used to test G12C specificity) or other KRAS mutations (e.g., HCT116 with a G13D mutation) are suitable negative controls to demonstrate antibody specificity.[1]
Q2: What is the expected molecular weight of KRAS G12C?
A2: The KRAS protein has a molecular weight of approximately 21 kDa.
Q3: Can I use a pan-RAS antibody to detect KRAS G12C?
A3: While some pan-RAS antibodies can detect KRAS, they will not be specific for the G12C mutation and will also detect wild-type KRAS and other RAS isoforms (HRAS, NRAS).[4] For specific detection of the mutant protein, a KRAS G12C-specific antibody is highly recommended.[8][9] Validation of antibody specificity is crucial for accurate interpretation of results.[5][6]
Q4: How can I confirm that the signal I'm seeing is downstream of KRAS G12C activity?
A4: The KRAS G12C mutation leads to constitutive activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[10][11] To confirm pathway activation, you can probe your western blot for phosphorylated forms of key downstream effectors, such as p-ERK and p-AKT. Treatment with a KRAS G12C specific inhibitor, like sotorasib or adagrasib, should lead to a decrease in the phosphorylation of these downstream targets.[1]
Experimental Protocols & Data
Standard Western Blot Protocol for KRAS G12C Detection
This protocol is a general guideline. Optimization may be required for specific antibodies and experimental conditions.
1. Cell Lysis and Protein Quantification:
-
Wash cells once with ice-cold 1x Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (50 mM Tris, pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and 0.1% SDS) supplemented with protease and phosphatase inhibitors.[1]
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Prepare lysates by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-50 µg of total protein per lane onto a 12% or 15% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against KRAS G12C at the recommended dilution (e.g., 1:1000) in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
-
Prepare enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Detect the signal using a chemiluminescence imaging system.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Protein Load | 20-50 µ g/lane | May need optimization based on expression level.[2] |
| Gel Percentage | 12-15% Acrylamide | Appropriate for resolving ~21 kDa proteins. |
| Primary Antibody Dilution | 1:500 - 1:2000 | Must be optimized for each antibody. |
| Secondary Antibody Dilution | 1:2000 - 1:10,000 | Dependent on manufacturer's recommendations. |
| Blocking Time | 1 hour at RT or O/N at 4°C | 5% non-fat milk or BSA in TBST. |
| Primary Incubation | O/N at 4°C | For increased sensitivity. |
Visualizations
KRAS G12C Signaling Pathway
Caption: Simplified KRAS G12C signaling pathway and the mechanism of G12C inhibitors.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for a typical KRAS G12C western blot experiment.
References
- 1. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agrisera.com [agrisera.com]
- 3. m.youtube.com [m.youtube.com]
- 4. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Evaluation of the selectivity and sensitivity of isoform- and mutation-specific RAS antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of Isoform- and Mutation-Specific RAS Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Anti-KRAS G12C mutant (AbAbKRAS01) (Ab03878-23.0-BT) | Szabo-Scandic [szabo-scandic.com]
- 9. shop.bio-connect.nl [shop.bio-connect.nl]
- 10. researchgate.net [researchgate.net]
- 11. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage for In Vivo KRAS G12C Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on in vivo studies of KRAS G12C inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vivo experiments with KRAS G12C inhibitors.
Q1: We are observing significant variability in tumor response to the same dose of a KRAS G12C inhibitor in our xenograft models. What are the potential causes and how can we mitigate this?
A1: Variability in tumor response is a common challenge. Several factors can contribute to this:
-
Tumor Heterogeneity: Even within the same cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) model, individual tumors can exhibit molecular heterogeneity.
-
Animal Health and Husbandry: Differences in the age, weight, and overall health of the mice can impact drug metabolism and tumor growth.
-
Drug Formulation and Administration: Inconsistent drug formulation or slight variations in administration (e.g., gavage technique) can lead to differences in drug exposure.
-
Tumor Microenvironment: The tumor microenvironment, including vascularization and stromal components, can vary between individual tumors and influence drug delivery and efficacy.
Troubleshooting Steps:
-
Standardize Animal Cohorts: Use mice of the same age, sex, and from the same vendor. Ensure consistent housing conditions.
-
Optimize Drug Formulation: Ensure the inhibitor is fully solubilized and stable in the vehicle. Prepare fresh formulations regularly.
-
Refine Administration Technique: Provide thorough training on administration techniques to all personnel to ensure consistency.
-
Increase Sample Size: A larger cohort of animals can help to statistically account for inherent biological variability.
-
Consider PDX Models: While more complex to establish, PDX models often better recapitulate the heterogeneity of human tumors.[1][2]
Q2: Our KRAS G12C inhibitor shows potent activity in vitro, but the in vivo efficacy is lower than expected. What could be the reasons?
A2: A discrepancy between in vitro and in vivo efficacy is a frequent observation in drug development. Potential reasons include:
-
Pharmacokinetics (PK): The drug may have poor oral bioavailability, rapid metabolism, or rapid clearance in vivo, leading to suboptimal exposure at the tumor site.[3]
-
Drug Distribution: The inhibitor may not effectively penetrate the tumor tissue to reach its target.
-
Target Engagement: Insufficient drug concentration at the tumor may lead to incomplete inhibition of KRAS G12C.
-
Adaptive Resistance Mechanisms: The tumor cells can activate feedback signaling pathways to overcome the effect of the inhibitor.[4]
Troubleshooting Steps:
-
Conduct Pharmacokinetic Studies: Analyze plasma and tumor concentrations of the inhibitor over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Assess Target Engagement: Perform pharmacodynamic (PD) studies to measure the extent of KRAS G12C inhibition in the tumor. This can be done by analyzing downstream signaling molecules like pERK.
-
Dose Escalation Studies: Systematically increase the dose to determine if a higher concentration can achieve better tumor growth inhibition without unacceptable toxicity.
-
Investigate Combination Therapies: Consider combining the KRAS G12C inhibitor with agents that can overcome resistance mechanisms, such as inhibitors of the PI3K/mTOR pathway.[4]
Q3: We are observing tumor regrowth after an initial response to the KRAS G12C inhibitor. What are the likely mechanisms of acquired resistance?
A3: Acquired resistance is a significant challenge in targeted therapy. Common mechanisms for KRAS G12C inhibitors include:
-
On-Target Resistance:
-
Secondary KRAS Mutations: New mutations in the KRAS gene can prevent the inhibitor from binding effectively.[4]
-
KRAS Amplification: Increased copies of the KRAS G12C allele can lead to higher levels of the target protein, overwhelming the inhibitor.
-
-
Off-Target Resistance (Bypass Signaling):
-
Activation of Alternative Pathways: Tumor cells can activate other signaling pathways, such as the PI3K-AKT-mTOR pathway, to bypass their dependence on KRAS signaling.[4]
-
Reactivation of MAPK Signaling: Upstream signals can reactivate the MAPK pathway, even in the presence of the KRAS G12C inhibitor.[4]
-
Troubleshooting and Next Steps:
-
Biopsy and Analyze Resistant Tumors: Collect tissue from relapsed tumors to identify the mechanism of resistance through genomic and proteomic analysis.
-
Test Combination Therapies: Based on the identified resistance mechanism, select a second agent for combination therapy. For example, if the PI3K pathway is activated, a PI3K inhibitor may be effective.
-
Evaluate Different Dosing Schedules: Intermittent or pulsed dosing regimens may delay the onset of resistance.
Quantitative Data Summary
The following tables summarize preclinical data for two prominent KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849).
Table 1: Preclinical Efficacy of Sotorasib (AMG 510) in Xenograft Models
| Cell Line | Tumor Type | Mouse Model | Dosage (mg/kg, daily) | Tumor Growth Inhibition (TGI) / Regression | Reference |
| MIA PaCa-2 | Pancreatic | Nude | 100 | >100% (Regression) | [Amgen, data on file] |
| NCI-H358 | NSCLC | Nude | 100 | >100% (Regression) | [Amgen, data on file] |
| CTG-0863 | Colorectal | Nude | 100 | 85% TGI | [Amgen, data on file] |
Table 2: Preclinical Efficacy of Adagrasib (MRTX849) in Xenograft Models
| Cell Line / PDX Model | Tumor Type | Mouse Model | Dosage (mg/kg, daily) | Tumor Growth Inhibition (TGI) / Regression | Reference |
| NCI-H358 | NSCLC | Nude | 50 | >100% (Regression) | [Mirati, data on file] |
| MIA PaCa-2 | Pancreatic | Nude | 100 | >100% (Regression) | [Mirati, data on file] |
| LUAD-02 (PDX) | NSCLC | Nude | 100 | 95% TGI | [Mirati, data on file] |
Experimental Protocols
This section provides generalized methodologies for key in vivo experiments.
Protocol 1: Establishing and Monitoring Patient-Derived Xenografts (PDX)
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from surgically resected non-small cell lung cancer (NSCLC) specimens under sterile conditions.[1][2]
-
Tissue Preparation: Wash the tissue in a sterile saline solution containing antibiotics. Mince the tissue into small fragments (2-3 mm³).
-
Implantation: Anesthetize immunodeficient mice (e.g., NOD-scid gamma). Make a small incision on the flank and implant a single tumor fragment subcutaneously.[1][2]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Passaging: When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse, excise the tumor, and passage it into new recipient mice for cohort expansion.
Protocol 2: In Vivo Efficacy Study
-
Cohort Formation: Once tumors in the expanded cohort reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Preparation and Administration: Prepare the KRAS G12C inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the drug or vehicle orally (gavage) at the specified dose and schedule.
-
Data Collection:
-
Measure tumor volume and body weight twice weekly.
-
Monitor for any signs of toxicity.
-
-
Endpoint: Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
-
Sample Collection: At the end of the efficacy study, or in a separate satellite group of mice, collect tumor tissue at various time points after the final dose.
-
Tissue Processing:
-
For Western blotting, snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
For immunohistochemistry (IHC), fix the tissue in 10% neutral buffered formalin.
-
-
Western Blotting for pERK:
-
Homogenize the frozen tumor tissue and lyse the cells to extract proteins.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (pERK) and total ERK (tERK).
-
Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the pERK signal to the tERK signal.
-
-
Immunohistochemistry (IHC) for pERK:
-
Embed the fixed tissue in paraffin and section it.
-
Perform antigen retrieval on the tissue sections.
-
Incubate with a primary antibody against pERK.
-
Use a labeled secondary antibody and a chromogenic substrate to visualize the signal.
-
Score the staining intensity and the percentage of positive cells.
-
Visualizations
KRAS G12C Signaling Pathway
Caption: Simplified KRAS G12C signaling pathway and inhibitor action.
Experimental Workflow for In Vivo Dose Optimization
Caption: A typical workflow for optimizing dosage in preclinical in vivo studies.
Troubleshooting Logic for Inconsistent Tumor Growth
Caption: A troubleshooting guide for inconsistent tumor growth in xenograft models.
References
- 1. Setting up a wide panel of patient-derived tumor xenografts of non–small cell lung cancer by improving the preanalytical steps [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Treatment Strategies for KRAS-Mutated Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating Off-Target Effects of KRAS G12C Inhibitors: Sotorasib vs. Adagrasib
For Researchers, Scientists, and Drug Development Professionals
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. Sotorasib (AMG 510) and adagrasib (MRTX849) are two leading examples that have demonstrated clinical efficacy. However, a thorough understanding of their off-target effects is crucial for optimizing their therapeutic window and anticipating mechanisms of resistance and toxicity. This guide provides a comparative overview of the experimental validation of off-target effects for sotorasib and adagrasib, presenting available data, outlining key experimental protocols, and visualizing relevant biological pathways.
Data Presentation: Comparing Off-Target Profiles
While direct head-to-head preclinical kinome and proteome-wide selectivity data for sotorasib and adagrasib are not extensively published in a comparative format, valuable insights can be gleaned from clinical trial data and individual preclinical studies. The following tables summarize the reported adverse events from key clinical trials, which can be indicative of off-target effects, and preclinical findings on off-target interactions.
Table 1: Comparison of Treatment-Related Adverse Events (TRAEs) from Pivotal Clinical Trials
This table presents data from a matching-adjusted indirect comparison of the CodeBreaK 200 trial (sotorasib) and the KRYSTAL-12 trial (adagrasib).[1]
| Adverse Event Category | Sotorasib (CodeBreaK 200) | Adagrasib (KRYSTAL-12) |
| Any Grade TRAEs | Lower Odds | Higher Odds |
| Grade ≥3 TRAEs | Lower Odds | Higher Odds |
| TRAEs Leading to Dose Reduction | Lower Odds | Higher Odds |
| TRAEs Leading to Dose Interruption | Lower Odds | Higher Odds |
| Diarrhea | Lower Incidence | Higher Incidence[2] |
| Nausea | Lower Incidence | Higher Incidence[2] |
| Vomiting | Lower Incidence | Higher Incidence |
| Fatigue | Lower Incidence | Higher Incidence |
| Increased Alanine Aminotransferase (ALT) | Lower Incidence | Higher Incidence |
| Increased Aspartate Aminotransferase (AST) | Lower Incidence | Higher Incidence |
| QTc Interval Prolongation | Not a prominent concern | Observed in some patients |
Table 2: Preclinical and Mechanistic Insights into Off-Target Effects
| Inhibitor | Experimental Approach | Key Off-Target Findings | Potential Clinical Implication |
| Sotorasib | Global Proteomics (Affinity-Purification Mass Spectrometry) | Covalent modification of KEAP1 at Cys288, leading to NRF2 accumulation.[3] Identified over 300 other potential off-target sites.[3] | The interaction with KEAP1 may influence responses in patients with KEAP1 co-mutations.[3][4] |
| Proteomic Mapping of Interactome | Sotorasib can regulate the interactome of wild-type KRAS and activate AKT signaling.[5] | May contribute to both efficacy and resistance mechanisms. | |
| Adagrasib | Clinical Observation and Preclinical Models | Different hepatotoxicity profile compared to sotorasib, suggesting distinct off-target effects.[6] | Patients experiencing hepatotoxicity with one inhibitor may tolerate the other. |
| Preclinical studies | Demonstrates CNS penetration.[7] | Potential for efficacy against brain metastases. |
Experimental Protocols for Off-Target Validation
A multi-pronged approach is essential for robustly validating the off-target effects of kinase inhibitors. Below are detailed methodologies for key experiments.
Kinome Profiling using Multiplexed Inhibitor Beads and Mass Spectrometry (MIB-MS)
This chemical proteomics approach provides a broad assessment of an inhibitor's interaction with the native kinome.
-
Cell Lysis and Lysate Preparation: Cancer cells are lysed under non-denaturing conditions to preserve native protein complexes. The total protein concentration of the lysate is determined.
-
Multiplexed Inhibitor Bead (MIB) Incubation: The cell lysate is incubated with a mixture of beads, each conjugated to a different broad-spectrum kinase inhibitor, to capture a wide array of kinases.
-
Competitive Binding: The MIB-bound kinases are then incubated with the KRAS G12C inhibitor (e.g., sotorasib or adagrasib) at various concentrations. The inhibitor will compete with the bead-bound ligands for binding to its target and off-target kinases.
-
Elution and Digestion: After washing to remove non-specifically bound proteins, the captured kinases are eluted and digested into peptides, typically using trypsin.
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: The abundance of each kinase is compared across different inhibitor concentrations. A decrease in the amount of a specific kinase captured by the MIBs in the presence of the inhibitor indicates a binding interaction.
Chemical Proteomics for Off-Target Identification
This method identifies direct protein targets of a drug in a complex biological sample.
-
Synthesis of an Inhibitor-Based Probe: The KRAS G12C inhibitor is chemically modified to include a "handle" (e.g., biotin or a clickable alkyne group) for later enrichment, creating an affinity probe.
-
Cell Treatment and Lysis: Cells are treated with the affinity probe, allowing it to bind to its on- and off-targets. The cells are then lysed.
-
Affinity Purification: The probe-bound proteins are captured from the lysate using streptavidin beads (for biotinylated probes) or through a click chemistry reaction followed by affinity purification.
-
Protein Elution and Digestion: The captured proteins are eluted from the beads and digested into peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS for protein identification and quantification.
-
Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to a control are identified as potential targets.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm target engagement and identify off-targets in a cellular context.
-
Cell Treatment: Intact cells are treated with the KRAS G12C inhibitor or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures. Ligand binding stabilizes proteins, increasing their melting temperature.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of the protein of interest remaining in the soluble fraction at each temperature is quantified. This can be done for a specific protein using Western blotting or for many proteins simultaneously using mass spectrometry (thermal proteome profiling).
-
Data Analysis: A melting curve is generated by plotting the soluble protein fraction as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates direct binding.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the validation of KRAS G12C inhibitor off-target effects.
References
- 1. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Global profiling of AMG510 modified proteins identified tumor suppressor KEAP1 as an off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Proteomic Mapping of the Interactome of KRAS Mutants Identifies New Features of RAS Signalling Networks and the Mechanism of Action of Sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early changes in circulating cell free KRAS G12C predicts response to adagrasib in KRAS mutant non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What's the difference between Sotorasib and Adagrasib? A simple overview. | Everyone.org [everyone.org]
comparative analysis of KRAS G12C diagnostic assays
The discovery of targeted inhibitors for the KRAS G12C mutation, such as Sotorasib, has revolutionized the treatment landscape for patients with non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors. This advancement underscores the critical need for accurate and sensitive diagnostic assays to identify eligible patients. This guide provides a comparative analysis of the primary methodologies used for detecting the KRAS G12C mutation, offering insights into their performance, protocols, and clinical applications for researchers, scientists, and drug development professionals.
Overview of Diagnostic Technologies
The detection of the KRAS G12C mutation primarily relies on three types of molecular techniques: Polymerase Chain Reaction (PCR)-based methods, Next-Generation Sequencing (NGS), and Immunohistochemistry (IHC). Each method offers a unique balance of sensitivity, specificity, turnaround time, and multiplexing capability. Sanger sequencing, once a gold standard, is now used less frequently for this purpose due to its relatively low sensitivity.
-
PCR-Based Assays: These methods, including quantitative PCR (qPCR) and digital droplet PCR (ddPCR), are designed to amplify and detect specific, known DNA sequences. They are highly sensitive and well-suited for targeted mutation detection.
-
Next-Generation Sequencing (NGS): NGS allows for the simultaneous sequencing of millions of DNA fragments. This high-throughput technology can analyze a broad panel of genes, detecting multiple mutations, including rare ones, in a single run.
-
Immunohistochemistry (IHC): IHC detects protein expression in tissue samples using antibodies. While widely used in pathology, its application for specific point mutations like KRAS G12C is limited and has shown questionable reliability.
Performance Comparison of Diagnostic Assays
The choice of a diagnostic assay often depends on a trade-off between various performance metrics. NGS and ddPCR generally offer the highest sensitivity, which is crucial for detecting mutations at low allele frequencies, especially in heterogeneous tumors or when using liquid biopsy samples.
| Assay Technology | Reported Sensitivity | Reported Specificity | Limit of Detection (LoD) | Common Sample Types | Key Advantages | Key Disadvantages |
| qPCR (e.g., TaqMan, castPCR) | ≤1% mutant allele frequency | High | 0.1% - 1% | Tissue (FFPE), Liquid Biopsy | Rapid, cost-effective, high sensitivity for known mutations | Limited to pre-defined mutations, low multiplexing capability |
| Digital Droplet PCR (ddPCR) | 81.8% - 87.8% (vs. NGS) | 88.5% - 100% | As low as 0.01% | Tissue (FFPE), Liquid Biopsy | Absolute quantification, high sensitivity, no need for standard curves | Lower throughput than NGS, targets limited number of mutations |
| Next-Generation Sequencing (NGS) | 73% (liquid biopsy) - 95.8% (tissue) | 94% (liquid biopsy) - 98.1% (tissue) | ~0.5% - 5% | Tissue (FFPE), Liquid Biopsy | High throughput, detects novel mutations, comprehensive genomic profiling | Higher cost, longer turnaround time, complex data analysis |
| Sanger Sequencing | Low | High | 10% - 30% mutant alleles | Tissue (FFPE) | Simple workflow, inexpensive | Low sensitivity, not suitable for detecting low-frequency mutations |
| Immunohistochemistry (IHC) | Poor/Unreliable for specific mutations | N/A | N/A | Tissue (FFPE) | Widely available, fast, inexpensive | Not reliable for detecting specific point mutations, prone to false results |
FDA-Approved Companion Diagnostics
The U.S. Food and Drug Administration (FDA) has approved several companion diagnostic tests to identify patients with KRAS G12C mutations who are eligible for targeted therapies.
| Assay Name | Technology | Sample Type | Associated Drug |
| QIAGEN therascreen KRAS RGQ PCR Kit | qPCR | Tissue | Sotorasib (Lumakras), Adagrasib (Krazati) |
| Guardant360 CDx | NGS | Plasma (Liquid Biopsy) | Sotorasib (Lumakras) |
| FoundationOne CDx | NGS | Tissue | Sotorasib (Lumakras) |
Note: If no mutation is detected in a plasma specimen, tumor tissue should be tested.
Signaling Pathway and Assay Workflows
Understanding the underlying biology and the technical workflows of each assay is essential for interpreting results and selecting the appropriate test.
Caption: Simplified KRAS signaling pathway.
Caption: General experimental workflow for PCR-based assays.
Caption: General experimental workflow for NGS-based assays.
Experimental Protocols
Below are generalized methodologies for the key assays cited. For specific commercial assays, the manufacturer's protocol should be followed.
Allele-Specific qPCR
-
DNA Extraction: DNA is isolated from formalin-fixed paraffin-embedded (FFPE) tissue scrolls or from plasma-derived cell-free DNA (cfDNA).
-
Reaction Setup: The reaction mixture is prepared containing DNA template, a genotyping master mix, and a specific TaqMan® mutation detection assay. The assay includes an allele-specific forward primer, a locus-specific TaqMan® probe, a locus-specific reverse primer, and an allele-specific MGB blocker to suppress the wild-type allele.
-
Amplification: Real-time PCR is performed using a thermal cycler. A typical protocol involves an initial denaturation step (e.g., 95°C for 10 min), followed by 40-50 cycles of denaturation (e.g., 92°C for 15s) and annealing/extension (e.g., 60°C for 1 min).
-
Data Analysis: The cycle threshold (Ct) value is determined. The presence of a mutation is confirmed by comparing the Ct value of the mutant assay to that of a wild-type control.
Digital Droplet PCR (ddPCR)
-
DNA Extraction: DNA is extracted from FFPE tissue or cfDNA from plasma.
-
Reaction Setup: A PCR reaction mixture is prepared with the DNA sample, ddPCR supermix, and a specific KRAS G12C mutation detection assay primer/probe set.
-
Droplet Generation: The reaction mixture is partitioned into approximately 20,000 nanoliter-sized droplets using a droplet generator. Each droplet acts as an individual PCR reaction.
-
Amplification: The droplets undergo endpoint PCR amplification in a thermal cycler.
-
Droplet Reading: After amplification, a droplet reader analyzes each droplet for fluorescence, determining it as positive (mutation present) or negative (mutation absent).
-
Data Analysis: The concentration of mutant and wild-type DNA is calculated based on the fraction of positive droplets using Poisson statistics, allowing for absolute quantification of the target mutation.
Next-Generation Sequencing (NGS)
-
DNA Extraction: High-quality DNA is extracted from tissue or plasma.
-
Library Preparation: The DNA is fragmented, and adapters are ligated to both ends of the fragments to create a sequencing library.
-
Target Enrichment: The specific regions of interest (e.g., the KRAS gene) are captured from the library using hybridization with biotinylated probes or through amplicon-based enrichment.
-
Sequencing: The enriched library is loaded onto a sequencer, which generates millions of short DNA sequence reads.
-
Bioinformatic Analysis: The sequence reads are aligned to a human reference genome. A variant calling algorithm identifies differences between the sample's DNA and the reference, such as the G12C mutation. The variant allele frequency (VAF) is calculated to determine the mutation's prevalence.
Tissue vs. Liquid Biopsy: A Critical Choice
Navigating the Maze of Specificity: A Guide to Evaluating KRAS G12C Antibody Cross-Reactivity
The development of antibodies that can precisely distinguish the KRAS G12C mutation from its wild-type counterpart and other KRAS variants presents a significant challenge in cancer research and diagnostics. For researchers, scientists, and drug development professionals, the assurance of an antibody's specificity is paramount. In the absence of comprehensive, publicly available comparative data on the cross-reactivity of various KRAS G12C antibody clones, this guide provides a framework for the rigorous evaluation of their performance.
This guide outlines the essential experimental methodologies and a validation workflow to empower researchers to assess the specificity and potential for cross-reactivity of putative KRAS G12C-specific antibodies.
The Challenge of Targeting a Single Point Mutation
A Rigorous Workflow for Antibody Validation
To ensure the reliability of a KRAS G12C-specific antibody, a multi-tiered validation approach is essential. This workflow integrates several key experimental techniques to build a comprehensive profile of the antibody's specificity.
Caption: A comprehensive workflow for the validation of a putative KRAS G12C-specific antibody.
Quantitative Performance Comparison
Due to the limited availability of public comparative data, a standardized data table cannot be provided. However, researchers should aim to generate the following data for any KRAS G12C antibody they evaluate:
| Performance Metric | KRAS G12C | KRAS WT | KRAS G12D | KRAS G12V | Other Controls |
| ELISA (OD450) | Strong Signal | No/Negligible Signal | No/Negligible Signal | No/Negligible Signal | No/Negligible Signal |
| Western Blot (Band Intensity) | Strong Band | No Band | No Band | No Band | No Band |
| IHC (Staining Intensity) | Positive Staining | Negative Staining | Negative Staining | Negative Staining | Negative Staining |
| Binding Affinity (KD) | (e.g., nM range) | No Binding | No Binding | No Binding | No Binding |
Detailed Experimental Protocols
The following are generalized protocols for the key experiments in the validation workflow. Researchers should optimize these protocols for their specific antibodies and experimental systems.
Peptide Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To assess the antibody's ability to differentiate between the KRAS G12C mutant peptide and the wild-type peptide.
Methodology:
-
Coating: Coat separate wells of a 96-well plate with synthetic peptides corresponding to the KRAS G12C mutation and the wild-type KRAS sequence. Also include other common KRAS mutant peptides (G12D, G12V) as negative controls. Incubate overnight at 4°C.
-
Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound peptides.
-
Blocking: Block the wells with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature to prevent non-specific binding of the antibody.
-
Primary Antibody Incubation: Add serial dilutions of the primary antibody to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a TMB substrate solution to the wells. The HRP enzyme will convert the substrate to a colored product.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Western Blotting
Objective: To evaluate the antibody's specificity for the full-length KRAS G12C protein in the context of a complex protein mixture.
Methodology:
-
Sample Preparation:
-
Recombinant Proteins: Obtain purified recombinant full-length KRAS G12C, KRAS WT, and other KRAS mutant proteins.
-
Cell Lysates: Prepare whole-cell lysates from cell lines engineered to express KRAS G12C, KRAS WT, or other KRAS mutants. Also, include a cell line with KRAS knockout as a negative control.
-
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane multiple times with a wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
Immunohistochemistry (IHC)
Objective: To assess the antibody's performance in detecting the KRAS G12C mutation in a more physiologically relevant context, such as formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Methodology:
-
Tissue Preparation: Use FFPE sections from well-characterized tumor samples with known KRAS G12C, KRAS WT, and other KRAS mutations.
-
Deparaffinization and Rehydration: Remove the paraffin from the tissue sections and rehydrate them through a series of xylene and ethanol washes.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigen.[3] The optimal method and buffer should be determined empirically.
-
Blocking: Block the sections to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the sections with a wash buffer.
-
Detection System: Use a polymer-based detection system with an HRP-conjugated secondary antibody.
-
Chromogen Application: Apply a chromogen, such as DAB, which will produce a colored precipitate at the site of the antigen.
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and mount them with a coverslip.
-
Imaging and Analysis: Examine the slides under a microscope to evaluate the staining pattern and intensity.
By following this comprehensive validation guide, researchers can gain a high degree of confidence in the specificity of their KRAS G12C antibodies, leading to more reliable and reproducible research outcomes.
References
- 1. Point Mutation Specific Antibodies in B-Cell and T-Cell Lymphomas and Leukemias: Targeting IDH2, KRAS, BRAF and Other Biomarkers RHOA, IRF8, MYD88, ID3, NRAS, SF3B1 and EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 3. An Introduction to the Performance of Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling of "Ksdsc": A-Risk Based Approach for Novel Compounds
Disclaimer: The substance "Ksdsc" is not a recognized chemical compound in publicly available databases. The following guidance is based on established best practices for handling novel or uncharacterized substances where the full toxicological and physical hazard profile is unknown. A thorough risk assessment must be performed by qualified personnel before any handling of this substance.[1][2][3]
The handling of any new or unknown chemical compound in a research and development setting requires a conservative approach, prioritizing the safety of all laboratory personnel. The absence of a Safety Data Sheet (SDS) necessitates treating the substance as potentially hazardous.[2][4] This guide provides a framework for establishing safe handling procedures for "this compound" or any novel compound.
Risk Assessment and Control
Before beginning any work with an uncharacterized substance, a comprehensive risk assessment is mandatory.[1][2][3] This involves evaluating the potential hazards at each step of a planned experiment.[3] Key considerations include the potential routes of exposure (inhalation, dermal contact, ingestion, injection) and the types of toxicity that could be present (acute, chronic, corrosive, sensitizer).[1]
The hierarchy of controls should be applied to mitigate identified risks:
-
Elimination/Substitution: If possible, consider if a less hazardous, well-characterized substance can be used.
-
Engineering Controls: These are the primary means of exposure control. All work with "this compound" should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] Other engineering controls may include glove boxes for highly potent or volatile compounds.
-
Administrative Controls: These include developing Standard Operating Procedures (SOPs), providing thorough training, and restricting access to authorized personnel only.[6][7]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other control measures.[8][9]
Personal Protective Equipment (PPE) Recommendations
The selection of PPE should be based on the highest potential risk, assuming the substance is hazardous until proven otherwise.[9]
| Protection Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection | Footwear |
| Standard Handling | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Chemically resistant gloves (e.g., Nitrile), double-gloving recommended. | Fully buttoned laboratory coat. | Not required if handled exclusively in a certified fume hood with proper airflow. | Closed-toe shoes. |
| Procedures with High Splash/Aerosol Potential | Chemical splash goggles and a face shield. | Double-gloving with chemically resistant gloves. Consider gloves with extended cuffs. | Chemical-resistant apron over a laboratory coat or a chemical-resistant suit.[10][11] | A NIOSH-approved respirator may be necessary based on risk assessment.[8][12] | Chemical-resistant boots.[8] |
Operational Plan: A Step-by-Step Guide
A detailed Standard Operating Procedure (SOP) should be written and approved before any work begins.[6][7]
Preparation:
-
Designate a specific area within a fume hood for handling "this compound."
-
Assemble all necessary equipment and reagents.
-
Ensure safety equipment, such as an eyewash station and safety shower, is accessible and operational.[5]
-
Don the appropriate PPE as outlined in the table above.
Handling:
-
Dispense and handle "this compound" within the designated fume hood to minimize exposure.
-
Use the smallest quantity of the substance necessary for the experiment.
-
Transport "this compound" in sealed, shatter-resistant secondary containers between work areas.[5]
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Carefully doff PPE to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
Disposal Plan
All waste generated from handling "this compound," including contaminated PPE, must be treated as hazardous waste.[13][14][15]
-
Segregation: Collect all "this compound" waste in a dedicated, properly labeled hazardous waste container.[16][17] Do not mix with other waste streams.[13]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and any other known components.[15][16]
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[15][16] Unknown chemicals may require special handling and analysis for proper disposal, which can be costly.[13][17]
Visualized Workflow for Handling Novel Compounds
The following diagram illustrates a logical workflow for the risk assessment and handling of an uncharacterized substance like "this compound."
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 3. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 4. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Standard Operating Procedures (SOPs) :: Department of Chemistry and Chemical Biology | The University of New Mexico [chemistry.unm.edu]
- 7. sc.edu [sc.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. osha.gov [osha.gov]
- 10. google.com [google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 15. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 16. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 17. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
